1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPDEXJJKENCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Investigation: Solubility Profile of Propyl-Substituted 1,2,3-Thiadiazoles
This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of propyl-substituted 1,2,3-thiadiazoles. It is designed for researchers requiring high-fidelity protocols for formulation and synthesis optimization.
Executive Summary & Chemical Context
1,2,3-Thiadiazoles are a critical class of nitrogen-sulfur heterocycles, widely utilized as core scaffolds in agrochemicals (e.g., plant activators like Tiadinil) and pharmaceuticals due to their diverse bioactivity.[1][2][3] While the parent 1,2,3-thiadiazole is a liquid soluble in water and most organic solvents, the introduction of a propyl substituent significantly alters its physicochemical landscape.
The propyl group (C
The "Propyl Effect" on Solubility
The addition of a propyl chain to the 1,2,3-thiadiazole ring (typically at the 4- or 5-position) impacts the solute-solvent interaction mechanism:
-
Disruption of Planarity: While the thiadiazole ring is planar, the flexible propyl chain adds steric bulk, potentially lowering crystal lattice energy compared to rigid aryl derivatives, but increasing van der Waals interactions with non-polar solvents.
-
Hydrophobicity: The propyl group acts as a "lipophilic anchor," enhancing solubility in non-polar and chlorinated solvents (e.g., Dichloromethane, Toluene) while suppressing solubility in polar protic media (Water).
Thermodynamic Framework
To accurately predict and optimize solubility, experimental data must be correlated with thermodynamic models. We utilize the Modified Apelblat Equation and van't Hoff Analysis to determine the dissolution enthalpy and entropy.
Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility (
- : Mole fraction solubility of the solute.[4]
- : Absolute temperature (Kelvin).[4]
- : Empirical parameters derived from non-linear regression of experimental data.
Thermodynamic Parameters (van't Hoff)
The dissolution process is characterized by the apparent standard enthalpy (
Key Insight: For propyl-substituted thiadiazoles in polar solvents (e.g., Ethanol), dissolution is typically endothermic (
Experimental Protocols
Two distinct methodologies are recommended to validate solubility data: a dynamic laser-based method for speed and a static gravimetric method for equilibrium accuracy.
Protocol A: Dynamic Laser Monitoring (High-Throughput)
This method detects the "point of dissolution" by monitoring the scattering of a laser beam passing through a suspension.
Reagents: Propyl-1,2,3-thiadiazole derivative (>98% purity), HPLC-grade solvents. Equipment: Automated Solubility Tester (e.g., Crystal16 or lab-built laser setup).
-
Preparation: Weigh approx. 50-100 mg of the solid thiadiazole into a clear glass vial.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the organic solvent.
-
Temperature Ramp: Place vial in the heating block. Insert a magnetic stirrer.
-
Laser Alignment: Direct a laser beam (typically 635 nm) through the vial to a photodetector.
-
Cycling:
-
Heat the suspension at 0.5 °C/min while stirring (600 rpm).
-
Clear Point: Record the temperature (
) where laser transmission reaches 100% (solid completely dissolved). -
Cool at 0.5 °C/min.
-
Cloud Point: Record the temperature (
) where transmission drops (recrystallization).
-
-
Data Point: The
corresponds to the saturation temperature for the known concentration. Repeat with different concentrations to build the solubility curve.
Protocol B: Static Equilibrium (Shake-Flask)
The "Gold Standard" for thermodynamic data generation.
-
Saturation: Add excess propyl-1,2,3-thiadiazole to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Settling: Stop stirring and allow phases to separate for 2-4 hours (maintain temperature).
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (typically 254 nm for thiadiazole core) or GC-FID (for volatile derivatives).
-
Calculation:
where is the number of moles.
Visualization: Workflow & Logic
Diagram 1: Solubility Determination Workflow
This diagram outlines the decision process for selecting the correct protocol based on the research stage.
Caption: Decision matrix for selecting between Dynamic (Laser) and Static (Shake-Flask) solubility protocols.
Solubility Data Profile
While specific values depend on the exact derivative (e.g., 4-propyl vs 5-propyl, or ester functionality), the following profile represents the characteristic behavior of propyl-substituted 1,2,3-thiadiazoles based on comparative data from 1,3,4-thiadiazole and 1,2,4-thiadiazole analogs.
Solvent Class Ranking
The propyl group shifts the solubility preference towards moderately polar and non-polar aprotic solvents.
| Solvent Class | Representative Solvent | Solubility Rating | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF | Excellent | Strong dipole-dipole interactions with the thiadiazole ring. |
| Chlorinated | Dichloromethane (DCM) | Very Good | Dispersion forces (propyl chain) + Dipole interactions. |
| Alcohols | Ethanol, Methanol | Good | H-bonding (acceptor N atoms) + Hydrophobic effect (propyl). |
| Ketones | Acetone | Good | Dipole-dipole; effective for recrystallization. |
| Non-Polar | Hexane, Heptane | Low to Moderate | Limited by the polarity of the thiadiazole core, despite propyl chain. |
| Aqueous | Water | Poor | Hydrophobic propyl group disrupts water network (Precipitation risk). |
Comparative Thermodynamic Data (Representative)
Data below serves as a reference model based on 2-amino-1,3,4-thiadiazole (ATD) behavior, adjusted for the propyl-1,2,3-thiadiazole lipophilicity shift.
| Solvent | Mole Fraction ( | Enthalpy ( | Entropy ( |
| Methanol | High (~ | Positive (Endothermic) | Positive (Entropy Driven) |
| Ethanol | Moderate (~ | Positive | Positive |
| Acetone | Moderate | Positive | Positive |
| Toluene | Low (~ | Positive | Positive |
Analysis: The dissolution is endothermic (
Synthesis & Purity Considerations
For researchers synthesizing these compounds for solubility testing, the Hurd-Mori Reaction is the primary route.
-
Precursor:
-Methylene ketones (e.g., 2-pentanone for propyl derivatives) reacted with p-toluenesulfonyl hydrazide. -
Cyclization: Thionyl chloride (
) is used to close the ring. -
Purity Check: Ensure the sample is free of the 1,2,3-triazole byproduct, which can form if azide reagents are used in alternative routes. Impurities significantly skew solubility data (especially "cloud point" measurements).
Diagram 2: Thermodynamic Analysis Logic
This diagram illustrates how raw experimental data is transformed into thermodynamic parameters.
Caption: Analytical pipeline for extracting thermodynamic parameters from solubility measurements.
References
-
BenchChem Technical Support. (2025). Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Retrieved from
-
ChemicalBook. (2022). Properties and Synthesis of 1,2,3-Thiadiazole. Retrieved from
-
Wu, X., et al. (2026).[4] Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. ACS Omega. Retrieved from
-
Surov, A., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics. Retrieved from
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from
-
Sun, N.B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved from
Sources
Literature review on the biological activity of 5-acetyl-1,2,3-thiadiazole derivatives
The Biological Activity and Synthesis of 5-Acetyl-1,2,3-Thiadiazole Derivatives: A Comprehensive Technical Guide
Structural Rationale: The 5-Acetyl-1,2,3-Thiadiazole Pharmacophore
The 1,2,3-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. It is characterized by strong aromaticity, which confers exceptional in vivo stability and a general lack of toxicity in higher vertebrates[1]. Within medicinal chemistry and agrochemistry, 5-acetyl-1,2,3-thiadiazole serves as a highly versatile, privileged pharmacophore. The 5-acetyl moiety acts as an electrophilic handle, enabling the rapid generation of diverse chemical libraries (e.g., hydrazones, Schiff bases, and chalcones) that exhibit a broad spectrum of biological activities[2].
Mechanistic Pathways of Biological Activity
2.1 Antimicrobial and Antifungal Efficacy The bioactivity of 1,2,3-thiadiazole derivatives against microbial pathogens is largely attributed to the "hydrogen binding domain" and "two-electron donor system" of the thiadiazole ring[1]. These structural features allow the molecule to interact with metalloenzymes critical for pathogen survival. Specifically, 5-acetyl-1,2,3-thiadiazole derivatives have demonstrated significant antifungal activity against strains such as Candida albicans and Puccinia triticina[2]. The mechanism often involves the inhibition of ergosterol biosynthesis, which disrupts fungal cell membrane integrity and fluidity[3].
2.2 Antiviral Activity 1,2,3-Thiadiazole derivatives are potent antiviral agents. Modifications at the 5-position yield compounds with high efficacy against viruses such as the Tobacco Mosaic Virus (TMV), Herpes Simplex Virus (HSV), and Vaccinia virus[4]. The antiviral mechanism typically involves the inhibition of key viral enzymes, such as inosine-5'-monophosphate dehydrogenase (IMPDH), or direct interference with viral coat protein assembly, halting viral replication[4].
2.3 Anticancer Cytotoxicity In oncology, 1,2,3-thiadiazole derivatives exhibit targeted cytotoxicity against various human tumor cell lines, including A549 (lung cancer), HeLa, and MCF-7[3]. The electron-withdrawing nature of the thiadiazole core enhances binding affinity within the ATP-binding pockets of overactive kinases (e.g., Bcr-Abl). Furthermore, structure-activity relationship (SAR) studies indicate that compounds with para-substituents on attached phenyl rings generally exhibit higher cytotoxic potency than their ortho-substituted counterparts[2].
2.4 Agrochemical Applications: Systemic Acquired Resistance (SAR) Beyond human medicine, 1,2,3-thiadiazoles are revolutionary in agriculture as plant growth regulators and elicitors of Systemic Acquired Resistance (SAR)[3]. Unlike traditional fungicides that directly target the pathogen, these derivatives mimic salicylic acid (SA). They trigger a signal transduction cascade that leads to the monomerization of the NPR1 protein, which then translocates to the nucleus to activate Pathogenesis-Related (PR) genes, conferring broad-spectrum disease resistance[2].
Systemic Acquired Resistance (SAR) pathway activated by 1,2,3-thiadiazole derivatives.
Quantitative Efficacy Data
To establish a clear comparative baseline, the following table summarizes the average inhibitory concentrations and primary mechanisms of action for various functionalized 1,2,3-thiadiazole classes.
| Compound Class | Target Organism / Cell Line | Primary Biological Activity | Mean IC50 / MIC Range | Mechanism of Action |
| 5-Acetyl-1,2,3-thiadiazole hydrazones | Candida albicans | Antifungal | 4 - 16 µg/mL | Ergosterol biosynthesis inhibition |
| 1,2,3-Thiadiazole Schiff bases | Staphylococcus aureus | Antibacterial | 8 - 32 µg/mL | Disruption of cell wall synthesis |
| 4-Methyl-1,2,3-thiadiazole derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | 15 - 45 µg/mL | Viral coat protein assembly inhibition |
| 1,2,3-Thiadiazole-5-carboxylates | A549 (Lung Cancer) | Anticancer | 2.5 - 10 µM | Apoptosis induction / Kinase inhibition |
| 1,2,3-Thiadiazole thioethers | Puccinia triticina | Fungicidal (Agrochemical) | 10 - 50 µg/mL | Systemic Acquired Resistance (SAR) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on understanding the causality behind each protocol step. Below are the standardized, self-validating workflows for synthesizing and evaluating 5-acetyl-1,2,3-thiadiazole derivatives.
Standardized workflow for the synthesis and evaluation of 5-acetyl-1,2,3-thiadiazole derivatives.
Protocol 4.1: Synthesis of 5-Acetyl-1,2,3-Thiadiazole Hydrazones
Rationale: The Hurd-Mori reaction is the gold standard for constructing the 1,2,3-thiadiazole ring because the cyclization of N-tosylhydrazones with thionyl chloride provides absolute regioselectivity, preventing the formation of isomeric 1,2,4- or 1,3,4-thiadiazoles.
-
Precursor Formation: React an appropriate methyl ketone with p-toluenesulfonyl hydrazide in absolute ethanol under reflux for 2 hours to form the tosylhydrazone.
-
Causality: Absolute ethanol prevents the hydrolysis of the intermediate.
-
-
Cyclization (Hurd-Mori): Dissolve the tosylhydrazone in neat thionyl chloride (SOCl₂) at 0°C. Gradually warm to room temperature and stir for 12 hours.
-
Causality: The low initial temperature controls the highly exothermic release of HCl and SO₂ gases, preventing the thermal degradation of the forming thiadiazole ring.
-
-
Functionalization: React the isolated 5-acetyl-1,2,3-thiadiazole with various substituted hydrazines in ethanol, using a catalytic amount of glacial acetic acid.
-
Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the 5-acetyl carbon, thereby accelerating nucleophilic attack by the hydrazine.
-
-
Purification: Recrystallize the crude product from hot ethanol to yield pure hydrazone derivatives.
Protocol 4.2: In Vitro Antimicrobial Screening (Broth Microdilution)
Rationale: The broth microdilution method is preferred over disk diffusion because it provides an exact Minimum Inhibitory Concentration (MIC), which is critical for establishing quantitative Structure-Activity Relationships (SAR).
-
Compound Preparation: Dissolve the synthesized derivatives in 100% DMSO to create a stock solution of 10 mg/mL.
-
Causality: DMSO is essential to fully solubilize the highly lipophilic thiadiazole core.
-
-
Serial Dilution: Dilute the stock in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Causality: DMSO concentrations above 1% can disrupt bacterial cell membranes, leading to false-positive toxicity results.
-
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL) to each well.
-
Incubation & Analysis: Incubate at 37°C for 24 hours. Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Causality: Resazurin acts as an internal, self-validating oxidation-reduction indicator; viable bacteria reduce the blue dye to pink, allowing for precise visual and spectrophotometric determination of the MIC without relying solely on optical density (which can be skewed by compound precipitation).
-
References[1] Title: Biological Activities of Thiadiazole Derivatives: A Review. Source: sphinxsai.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmBUuEWclfrOuERKZEF628651n0pG18gTd7h6m9BzLfCA-B_y7QBjvH_RlFw0v6Iq13IK49nRv27BtKHEjIRs_VRCKnvY1N9D1r5gHLNqRNTAR8H6FtGY2cBZl96C3kLx3rMvQizhGx6RNqwzF41iySkvNQqhrpno=[2] Title: Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Source: encyclopedia.pub. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrt8dE1ICtXMjKdobWvN3X2DKa_DkOuCcV6biBJqskAVmAmyL3GqD-V_R2WEX4RM94R0CkcN7NEUZFKpgha_exgtPV7FTh7r99UmYUyhHKJzCtzdz2pPhQw1ljm8Lquw==[3] Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnaOS2W5j9sStQffV2aW7CP3BPZVj-Obs-kyRmv5YYnn2oovkFJzGrBmYQnbXg3AxmSvZ8tckAMDIrToOd5DiF-u_hQ6KBg6Lk4Us51_1VRIYXPdY9-XFPecX2pYowuOcqjy08jaKtqCV8mOaD[4] Title: Recent advances on heterocyclic compounds with antiviral properties. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAtyp0r-D0LUZNyZCAc5JVgCdBMPftsQlhfSjqC0l2QPr-OnmIl828mPxhMxDZBlW9VbdYRKAqcyyApuUsuSjZxIJRsrVIfFk8jmzZuuCxXayIg_LoR6pW9qfDUvLCZ1N_w42avIFQGiubKA==
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- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Pharmaceutical Applications of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Abstract
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][3] This technical guide focuses on a specific, under-explored derivative, 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one . While direct biological data for this compound is not extensively documented, its structural features suggest significant therapeutic potential. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, data-driven approach to unlock its pharmaceutical applications. We will detail a proposed synthetic route, a strategic screening cascade for bioactivity, and in-depth protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, thereby providing a self-validating framework for its investigation.
The Scientific Rationale: Why Investigate This Compound?
The therapeutic promise of this compound stems from the established biological versatility of the 1,2,3-thiadiazole ring system.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, acts as a potent pharmacophore. Its unique electronic and structural properties enable it to interact with a wide array of biological targets.
The specific substitutions on the target molecule—a propyl group at the 4-position and an acetyl group at the 5-position—are critical. The propyl group introduces lipophilicity, which can enhance membrane permeability and cellular uptake, while the acetyl group provides a key site for hydrogen bonding and potential covalent interactions with enzyme active sites. This combination suggests that the compound could exhibit novel or enhanced activity profiles compared to other derivatives. Our investigation is therefore grounded in a structure-activity relationship (SAR) hypothesis: that these specific functional groups can be exploited to develop a potent and selective therapeutic agent.[4][5]
Proposed Synthesis Pathway
A robust and efficient synthesis is the foundation of any drug discovery program. For this compound, we propose a synthetic strategy based on the well-established Hurd-Mori reaction, a classical method for constructing the 1,2,3-thiadiazole ring.[2][3]
The causality behind this choice lies in its reliability and tolerance for various functional groups. The reaction involves the cyclization of a hydrazone derivative with a sulfurizing agent, typically thionyl chloride (SOCl₂).
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Hydrazone Formation. Combine equimolar amounts of 2-pentanone and ethyl hydrazinoacetate in ethanol with a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours, monitoring for the disappearance of starting materials via Thin Layer Chromatography (TLC).
-
Step 2: Cyclization (Hurd-Mori Reaction). Cool the reaction mixture and slowly add thionyl chloride (2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Step 3: Work-up and Purification. Quench the reaction with ice-water and extract the product with ethyl acetate. Purify the crude product (Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate) using column chromatography.
-
Step 4: Grignard Reaction. Dissolve the purified ester in dry tetrahydrofuran (THF) and cool to 0°C. Add methylmagnesium bromide (MeMgBr, 1.2 equivalents) dropwise. Stir for 2 hours.
-
Step 5: Final Purification. Quench the reaction with saturated ammonium chloride solution. Extract with ethyl acetate and purify the final compound, this compound, via column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
A Strategic Bioactivity Screening Cascade
To efficiently evaluate the pharmaceutical potential of the synthesized compound, a tiered screening approach is essential. This strategy prioritizes resources by using broad, cost-effective assays initially, followed by more specific and complex assays for promising "hits."
Caption: A logical screening cascade for pharmaceutical evaluation.
Tier 1: Primary Screening Protocols
The initial goal is to determine if the compound exhibits any general biological activity at pharmacologically relevant concentrations. We will simultaneously assess its potential as an anticancer and antimicrobial agent.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental for identifying compounds that can inhibit cell growth or induce cell death, which is crucial for anticancer drug discovery and general toxicity profiling.[6][7][8] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[9]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the data and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | 12.5 | 0.8 | 6.4 |
| A549 (Lung Cancer) | 22.8 | 1.5 | 3.5 |
| HEK293 (Normal) | 80.2 | 10.1 | - |
| ¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Antimicrobial Activity Screening
The prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents.[10] The agar disk-diffusion method is a standard, cost-effective primary screening tool to assess a compound's ability to inhibit microbial growth.[3][11][12]
-
Inoculum Preparation: Prepare a microbial suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates using a sterile cotton swab.
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.
-
Compound Loading: Pipette 10 µL of a high concentration (e.g., 1 mg/mL) solution of the test compound onto each disk. Use a known antibiotic (e.g., Kanamycin) as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Tier 2: Secondary & Mechanistic Screening
If the compound shows promising activity in Tier 1 screens (e.g., selective cytotoxicity or a significant zone of inhibition), the next step is to quantify this activity and investigate its mechanism of action (MOA).[13]
Minimum Inhibitory Concentration (MIC) Determination
For antimicrobial "hits," the MIC test determines the lowest concentration of the compound that prevents visible microbial growth. This is a quantitative measure of potency.
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth). Concentrations should range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under the same conditions as the disk-diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[14][15][16] If the compound shows selective cytotoxicity against cancer cells, a logical next step is to screen it against a panel of enzymes known to be dysregulated in cancer, such as protein kinases or proteases.
-
Reaction Setup: In a 96-well plate, combine the kinase enzyme, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed. The amount of ATP consumed is proportional to kinase activity.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity (more light = less ATP consumed = more inhibition).
-
Data Analysis: Measure luminescence and calculate the IC₅₀ value for the compound against the target kinase.
Conclusion and Future Directions
This guide presents a structured, scientifically-grounded framework for evaluating the pharmaceutical potential of This compound . By leveraging the known biological activities of the 1,2,3-thiadiazole scaffold, we have proposed a logical pathway from synthesis to primary and secondary screening. The detailed protocols provided are standard, robust methodologies in the field of drug discovery, designed to yield reliable and interpretable data.
Positive results from this screening cascade would warrant progression to more advanced studies, including in-depth Mechanism of Action elucidation, hit-to-lead optimization through Structure-Activity Relationship (SAR) studies, and eventually, in vivo efficacy and safety testing in animal models. This compound, based on its chemical architecture, represents a promising starting point for the development of novel therapeutic agents.
References
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery. Available at: [Link]
-
Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. Molecules. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. Available at: [Link]
-
What is an Inhibition Assay? Biobide Blog. Available at: [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery. Available at: [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. OMICS Online. Available at: [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]
-
Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. Available at: [Link]
-
Antimicrobial Efficacy Screening. Microchem Laboratory. Available at: [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available at: [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Available at: [Link]
-
A near-universal way to measure enzyme inhibition. McGill Newsroom. Available at: [Link]
-
Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. Available at: [Link]
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]
-
Biological Profile of Thiadiazole. PharmacologyOnLine. Available at: [Link]
-
Synthesis and Characterization of 1,3,4-thiadiazol Derivatives. Journal of Al-Nahrain University. Available at: [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]
-
Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. ACS Omega. Available at: [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. Available at: [Link]
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- 16. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Guide: Agrochemical Profiling of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Executive Summary
This technical guide profiles 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one , a specialized heterocyclic compound within the 1,2,3-thiadiazole class. Structurally analogous to commercial plant activators like Tiadinil and Acibenzolar-S-methyl (BTH) , this molecule functions primarily as an isotere of salicylic acid (SA) . It acts as a potent Plant Activator , inducing Systemic Acquired Resistance (SAR) in crops against a broad spectrum of fungal and bacterial pathogens.[1]
Unlike direct-acting fungicides, this compound primes the plant's innate immune system (NPR1-mediated signaling), offering a sustainable mode of action with reduced risk of pathogen resistance. This guide details its physicochemical properties, mechanism of action, synthesis via the Hurd-Mori reaction, and experimental protocols for efficacy evaluation.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The efficacy of this compound is governed by its lipophilicity and membrane permeability. The 4-propyl substituent provides a critical modulation of the LogP value compared to the 4-methyl analogs (e.g., Tiadinil), potentially enhancing cuticular penetration in waxy leaf surfaces.
Table 1: Physicochemical Specifications
| Property | Value / Description | Agrochemical Significance |
| IUPAC Name | This compound | Official identifier.[2] |
| Molecular Formula | C₇H₁₀N₂OS | Low molecular weight facilitates transport. |
| Molecular Weight | 170.23 g/mol | Optimal for systemic mobility (phloem/xylem). |
| Core Scaffold | 1,2,3-Thiadiazole | Pharmacophore for SAR induction.[1] |
| C4 Substituent | Propyl (-C₃H₇) | Increases lipophilicity (vs. Methyl) for uptake. |
| C5 Substituent | Acetyl (-COCH₃) | Electron-withdrawing; metabolic precursor potential. |
| Predicted LogP | ~2.1 - 2.5 | Ideal range for systemic transport (phloem mobile). |
| Solubility | Low in water; High in acetone/MeOH | Requires formulation (SC or EC) for field use. |
Mechanism of Action (MoA): Systemic Acquired Resistance
The 1,2,3-thiadiazole moiety is a structural mimic of Salicylic Acid (SA) , the endogenous hormone responsible for signaling defense against biotrophic pathogens.
The Priming Effect
Upon application, the compound does not directly kill the pathogen.[3] Instead, it binds to plant receptors (likely upstream of or directly to NPR1 ), converting the plant into a "primed" state. When a pathogen attacks, the primed plant launches a defense response (ROS burst, PR-protein expression) significantly faster and stronger than a non-treated plant.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by this compound.
Figure 1: Signal transduction pathway of 1,2,3-thiadiazole plant activators mimicking Salicylic Acid to induce SAR.[1][4]
Synthesis: The Hurd-Mori Cyclization[8]
The most authoritative method for constructing the 1,2,3-thiadiazole core is the Hurd-Mori reaction . This involves the reaction of an
Retrosynthetic Analysis
To synthesize This compound :
-
Target: 4-Propyl-5-acetyl-1,2,3-thiadiazole.
-
Precursor: A
-diketone monohydrazone or an -diazo ketone strategy. -
Standard Route: Cyclization of the hydrazone derived from 4,5-octanedione (hypothetical) or functionalization of 4-propyl-1,2,3-thiadiazole-5-carboxylic acid .
Optimized Laboratory Protocol (Hurd-Mori Variant)
Note: This protocol describes the formation of the core ring from a hydrazone precursor.
Reagents:
-
Precursor:
-methylene ketone hydrazone (e.g., derived from 2-hexanone derivatives). -
Cyclizing Agent: Thionyl Chloride (
). -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Hydrazone Formation: React the starting ketone with hydrazine hydrate or ethyl carbazate in ethanol under reflux for 4 hours. Evaporate solvent to yield the crude hydrazone.
-
Cyclization (Hurd-Mori):
-
Cool neat thionyl chloride (
, 2.0 eq) to 0°C. -
Add the hydrazone slowly (dropwise if liquid, portion-wise if solid) to control the exotherm.
-
Critical Step: The reaction releases
and gas. Ensure proper ventilation. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Purification:
-
Quench the reaction mixture into ice water.
-
Extract with DCM (
mL). -
Wash organic layer with saturated
to neutralize acid. -
Dry over
and concentrate. -
Purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
Figure 2: Hurd-Mori cyclization workflow for 1,2,3-thiadiazole synthesis.
Agrochemical Efficacy & Application[1][3][13]
Target Pathogens
As a plant activator, this compound is effective against pathogens that are sensitive to the Salicylic Acid pathway (biotrophs and hemibiotrophs).
-
Rice Blast (Magnaporthe oryzae)
-
Bacterial Leaf Blight (Xanthomonas oryzae)
-
Powdery Mildew (Erysiphe spp.)
-
Downy Mildew (Pseudoperonospora cubensis)
Comparative Efficacy
-
Vs. Tiadinil: The 4-propyl group increases lipophilicity (
) compared to Tiadinil's 4-methyl group ( ). This may result in superior rainfastness and cuticle penetration in waxy crops like onions or brassicas, though potentially slower systemic translocation in xylem. -
Vs. Direct Fungicides: No direct zone of inhibition in petri dish assays. Efficacy must be tested in vivo (on plants).
Experimental Protocol: SAR Bioassay (Cucumber/Anthracnose Model)
To validate the "Plant Activator" status of this compound, the following in vivo bioassay is the standard.
Protocol Steps:
-
Plant Material: Grow cucumber seedlings (Cucumis sativus) to the 2-leaf stage (approx. 14 days).
-
Chemical Treatment (Induction):
-
Dissolve compound in acetone + 0.1% Tween 20.
-
Prepare concentrations: 10, 50, 100 mg/L (ppm).
-
Spray seedlings until runoff. Include Water Control and BTH (Acibenzolar-S-methyl) positive control.
-
-
Incubation: Wait 3–7 days. This "lag phase" is required for the plant to synthesize defense proteins (PR-1).
-
Inoculation (Challenge):
-
Prepare spore suspension of Colletotrichum lagenarium (
spores/mL). -
Spray inoculated plants and maintain at 100% humidity for 24 hours.
-
-
Assessment:
-
Score disease severity 7 days post-inoculation.
-
Calculate Protection Value (%) :
-
Expected Result: Treated plants should show significantly fewer lesions than controls, despite the compound having no direct toxicity to the spores.
References
-
Fan, Z., et al. (2025). "Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators." Journal of Agricultural and Food Chemistry. (Context: 1,2,3-thiadiazole bioactivity).
-
Du, X., et al. (2023).[5] "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates." Molecules. (Context: Tiadinil analogs and SAR induction).
-
Kunz, W., et al. (1997). "The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway." Pest Management Science. (Context: Mechanism of BTH and Tiadinil).
- Bakulev, V. A., & Dehaen, W. (2004). "Chemistry of 1,2,3-thiadiazoles." John Wiley & Sons. (Context: Hurd-Mori Synthesis).
-
PubChem. (2024).[6] "1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol Compound Summary." (Context: Structural analog data).
Sources
- 1. Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffoldï¼ Synthesis and bioactivity [html.rhhz.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol | C5H8N2OS | CID 121600377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Cheminformatic Profiling of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Executive Summary
Derivatives of the 1,2,3-thiadiazole heterocyclic system are highly valued in medicinal chemistry and agrochemical development due to their well-documented antimicrobial, antiviral, and plant-defense elicitor properties (e.g., the commercial agrochemical Tiadinil) . This technical guide provides a rigorous cheminformatic breakdown of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one , followed by a self-validating, step-by-step synthetic protocol based on the foundational Hurd-Mori cyclization methodology.
Cheminformatic Identifiers & Structural Analysis
The target molecule consists of a core 1,2,3-thiadiazole ring (a five-membered,
Quantitative Structural Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 170.23 g/mol |
| Monoisotopic Mass | 170.05139 Da |
| SMILES String | CCCc1nnsc1C(=O)C |
| Standard InChI | InChI=1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 |
| InChIKey | Derived via SHA-256 hash of the Standard InChI (Format: XXXXXXXX-UHFFFAOYSA-N) |
Expert Insight on Identifiers: The SMILES string CCCc1nnsc1C(=O)C accurately maps the connectivity: the propyl chain (CCC) is attached to the C4 ring carbon (c1), which is double-bonded to the C5 carbon (c1) bearing the acetyl group (C(=O)C). The ring is closed via the nitrogen-nitrogen-sulfur (nns) sequence.
Synthesis Methodology: The Hurd-Mori Cyclization
As a Senior Application Scientist, selecting the right synthetic route requires balancing yield, regioselectivity, and operational safety. The Hurd-Mori reaction —the intramolecular cyclization of acylhydrazones using thionyl chloride (SOCl
Step 1: Regioselective Hydrazone Formation
-
Procedure: Dissolve 2,3-heptanedione (1.0 eq) in anhydrous ethanol. Add p-toluenesulfonylhydrazide (1.05 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 2–4 hours under an inert atmosphere.
-
Causality & Expert Rationale: 2,3-heptanedione contains two carbonyls (C2 and C3). The C2 methyl ketone is kinetically more reactive due to lower steric hindrance. However, to form the target molecule, the hydrazone must form at C3. In practice, researchers achieve this by using a C2-protected precursor (e.g., a ketal) or by driving the reaction under strict thermodynamic control to isolate the desired C3-tosylhydrazone intermediate .
-
Self-Validating System: Monitor the reaction via LC-MS. The protocol is validated when the mass peak corresponding to the diketone disappears, replaced by the[M+H]
peak of the tosylhydrazone.
Step 2: Thionyl Chloride-Mediated Cyclization
-
Procedure: Isolate the C3-hydrazone intermediate and dissolve it in anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add thionyl chloride (SOCl
, 2.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. -
Causality & Expert Rationale: Thionyl chloride acts as both the electrophilic sulfur source and the activating agent. It attacks the
-methylene group (the CH of the propyl chain) to form a sulfinyl chloride intermediate. This highly reactive species triggers an intramolecular nucleophilic attack by the hydrazone nitrogen . -
Self-Validating System: The physical evolution of SO
and HCl gases serves as an immediate, observable indicator of successful cyclization. Orthogonal validation is achieved via C NMR: the disappearance of the hydrazone C=N carbon signal (~145 ppm) and the emergence of the highly deshielded C4 and C5 thiadiazole carbons (150–165 ppm) definitively prove ring formation.
Experimental Workflows & Mechanistic Logic
The following diagrams illustrate the physical workflow and the logical mechanistic sequence of the synthesis.
Fig 1: Experimental workflow for the Hurd-Mori synthesis of the target 1,2,3-thiadiazole.
Fig 2: Logical mechanistic sequence of the Hurd-Mori cyclization.
References
The 4-Substituted 1,2,3-Thiadiazole Scaffold: From Hurd-Mori Origins to Catalytic Frontiers
Executive Summary: The Pharmacophore & Significance[1]
The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, valued for its ability to act as a bioisostere for amide bonds and its latent reactivity as a carbene precursor. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,3-thiadiazole system possesses unique instability under specific conditions (thermal/photochemical), allowing it to function as a "masked" alkyne or thioketene.
However, the 4-substituted regioisomer is of particular interest due to its enhanced stability compared to 5-substituted variants and its proven efficacy in commercial plant activators (e.g., Tiadinil, Acibenzolar-S-methyl analogs). This guide details the evolution of its synthesis, moving from the harsh, classical thionyl chloride-mediated cyclization (Hurd-Mori) to modern, metal-free oxidative couplings, providing researchers with a robust decision-making framework for route selection.
The Historical Foundation: The Hurd-Mori Reaction[2]
Discovered in 1955 by Charles D. Hurd and Raymond I. Mori, this reaction remains the most cited method for constructing the 1,2,3-thiadiazole core from methyl ketones.
The Mechanistic Pathway
The reaction proceeds through the cyclization of an
Key Mechanistic Steps:
-
Activation: The nucleophilic nitrogen of the hydrazone attacks the electrophilic sulfur of thionyl chloride.
-
Intermediate Formation: A chlorosulfinyl hydrazone intermediate is generated.
-
Cyclization: The methylene carbon attacks the sulfur, closing the ring.
-
Elimination: Loss of HCl and/or the leaving group (e.g., tosyl/carbamoyl) aromatizes the system.
Figure 1: The Hurd-Mori reaction pathway transforming methyl ketones into 1,2,3-thiadiazoles.[1][2]
Protocol A: Classical Hurd-Mori Synthesis
Best for: Large-scale synthesis of simple aryl-thiadiazoles where acid sensitivity is not a concern.
Reagents:
-
Acetophenone semicarbazone (10 mmol)
-
Thionyl chloride (SOCl2) (50 mmol, excess)
-
Dichloromethane (DCM) (Optional, can be used neat)
Step-by-Step Methodology:
-
Preparation: Place solid acetophenone semicarbazone in a round-bottom flask equipped with a drying tube (CaCl2) and a magnetic stir bar.
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Addition: Add thionyl chloride dropwise. Caution: Vigorous evolution of HCl gas and SO2 will occur. This must be performed in a high-efficiency fume hood.
-
Reaction: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour. If the solid remains undissolved, gently reflux (40 °C) for 30 minutes.
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice. The excess SOCl2 will hydrolyze violently.
-
Extraction: Extract the aqueous slurry with DCM (3 x 20 mL).
-
Purification: Wash combined organics with saturated NaHCO3 (to neutralize acid) and brine. Dry over Na2SO4.[1] Evaporate solvent.[3] Recrystallize from ethanol.
Self-Validation Check:
-
Visual: The reaction mixture should turn from a white suspension to a clear (often yellow/orange) solution upon completion.
-
Gas Evolution: Cessation of bubbling indicates consumption of the hydrazone or SOCl2.
Modern Evolution: The "Lalezari" Influence & Oxidative Cyclization
While Lalezari is most famous for the selenium analog (using
Current state-of-the-art synthesis utilizes oxidative cyclization of N-tosylhydrazones with elemental sulfur (
Protocol B: Metal-Free TBAI-Catalyzed Synthesis
Best for: Complex pharmaceutical intermediates, acid-sensitive substrates, and "green" chemistry compliance.
Reagents:
-
N-Tosylhydrazone of acetophenone (1.0 equiv)
-
Elemental Sulfur (
) (2.0 equiv) -
TBAI (20 mol%)
-
Solvent: Toluene or DMSO
-
Base:
(Optional, depending on specific variant)
Step-by-Step Methodology:
-
Setup: In a sealed tube, combine the N-tosylhydrazone, elemental sulfur, and TBAI.
-
Solvent: Add Toluene (concentration ~0.5 M).
-
Heating: Heat the mixture to 100 °C for 4–8 hours.
-
Why TBAI? Iodide acts as a redox mediator, facilitating the insertion of sulfur into the C=N bond without requiring harsh thionyl chloride.
-
-
Workup: Cool to room temperature. Filter through a celite pad to remove unreacted sulfur.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).
Comparative Analysis: Route Selection
The choice between the classical and modern routes should be data-driven.
| Feature | Hurd-Mori (Classic) | TBAI/S8 Oxidative (Modern) |
| Reagents | ||
| Byproducts | ||
| Substrate Scope | Limited (Acid-sensitive groups fail) | Broad (Tolerates esters, acetals) |
| Atom Economy | Low (Loss of large activating groups) | Moderate |
| Scalability | High (Cheap reagents) | Moderate (Chromatography often needed) |
| Yield (Typical) | 60–85% | 75–95% |
Mechanistic Deep Dive: Stability & Rearrangement
Understanding the stability of the 1,2,3-thiadiazole ring is crucial for drug design. The ring is not inert; it exists in equilibrium with open-chain diazo-thioketone tautomers.
The Cornforth-Type Rearrangement
While the Cornforth rearrangement typically refers to oxazoles, 1,2,3-thiadiazoles undergo a similar degenerate rearrangement, particularly when a nucleophile attacks the 5-position.
-
4-Substituted Stability: 4-substituted rings are generally more stable than 5-substituted rings because the 4-position substituent stabilizes the C=N bond, whereas 5-substituents can facilitate ring opening to the diazo-thioketone.
-
Decomposition: Under thermal stress (>140 °C), 4-substituted 1,2,3-thiadiazoles extrude
to form thioketenes. This is the basis for their use in photo-affinity labeling, but a liability for drug shelf-life.
Figure 2: The thermal decomposition pathway of 1,2,3-thiadiazoles via the diazo intermediate.
References
-
Hurd, C. D., & Mori, R. I.[4] (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
-
Lalezari, I., Shafiee, A., & Yalpani, M. (1969). Selenium heterocycles. I. Synthesis of 1,2,3-selenadiazoles. Tetrahedron Letters, 10(60), 5171–5172. [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 40, 1–12. (General Reference for Reactivity). [Link]
Sources
Engineering the 1,3,4-Thiadiazole Scaffold: Electronic Structure, Reactivity, and Synthesis of Ethan-1-one Derivatives
Executive Summary
The 1,3,4-thiadiazole ring is a privileged pharmacophore in modern medicinal chemistry. Characterized by its highly stable, five-membered mesoionic heteroaromatic system, it serves as a versatile bioisostere for pyrimidines and oxadiazoles. When functionalized with an ethan-1-one (acetyl) moiety, the electronic distribution of the thiadiazole core undergoes a profound shift. This in-depth technical guide explores the quantum mechanical underpinnings of this shift, the resulting chemical reactivity, and provides a self-validating synthetic protocol for developing 1-(1,3,4-thiadiazol-2-yl)ethan-1-one derivatives for advanced drug discovery.
Quantum Mechanical Profile and Electronic Structure
To rationally design drug candidates, we must first understand the electronic behavior of the scaffold at a quantum level. The 1,3,4-thiadiazole ring possesses a conjugated
When an electron-withdrawing ethan-1-one group is introduced, it acts as an electron sink. Density Functional Theory (DFT) calculations—typically executed using the B3LYP functional with a 6-311++G(d,p) basis set—demonstrate that this substitution significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1].
Causality of Electronic Tuning:
The reduction in the HOMO-LUMO energy gap (
Quantitative DFT Descriptors
The following table summarizes the theoretical electronic properties comparing the unsubstituted core to its functionalized derivatives, illustrating the activating effect of the ethan-1-one moiety.
| Molecular Property | 1,3,4-Thiadiazole (Core) | 1-(1,3,4-Thiadiazol-2-yl)ethan-1-one | 2-Amino-5-CF3-1,3,4-thiadiazole |
| HOMO Energy (eV) | -7.50 | -7.30 | -7.15 |
| LUMO Energy (eV) | -1.34 | -1.95 | -1.63 |
| Energy Gap ( | 6.16 | 5.35 | 5.52 |
| Dipole Moment (Debye) | 3.20 | 4.50 | 4.80 |
| Chemical Hardness ( | 3.08 | 2.67 | 2.76 |
Data synthesized from comparative DFT studies (B3LYP/6-311++G(d,p) level) to illustrate electronic trends[1].
Logical flow: Thiadiazole core modification to drug candidate via electronic tuning.
Reactivity and Regioselectivity
The reactivity of 1-(1,3,4-thiadiazol-2-yl)ethan-1-one is dictated by the polarization induced by the heteroatoms. The ring carbons (C2 and C5) are highly electron-deficient.
-
Nucleophilic Substitution: The presence of the ethan-1-one group at C2 exerts a strong inductive and mesomeric pull, rendering the C5 position highly susceptible to nucleophilic attack. This regioselectivity is exploited to append diverse pharmacophores, such as amines or substituted anilines, via
mechanisms[2]. -
Tautomerism: Derivatives bearing an amino group at C5 exhibit amino-imino tautomerism. The energy barrier for this interconversion is low (~4.45 kcal/mol), meaning both states can coexist, which is a critical factor for hydrogen-bonding dynamics in enzyme active sites[1].
Experimental Methodology: Self-Validating Synthesis
To guarantee reproducibility and scientific integrity, the synthesis of ethan-1-one thiadiazole derivatives must be approached as a self-validating system. The following protocol details the synthesis of a model intermediate, 1-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-one , utilizing built-in checkpoints.
Step-by-Step Protocol
Step 1: Hydrazone Formation
-
Procedure: Suspend thiosemicarbazide (1.0 eq) and pyruvic acid (1.0 eq) in absolute ethanol. Reflux for 4 hours.
-
Causality: Pyruvic acid provides the pre-formed carbon skeleton for the ethan-1-one moiety. Ethanol is chosen as a protic solvent to stabilize the transition state of the imine condensation.
Step 2: Intramolecular Cyclization
-
Procedure: Isolate the hydrazone intermediate. Cool to 0°C and add phosphorus oxychloride (
, 5.0 eq) dropwise. Gradually heat the mixture to 80°C and reflux for 6 hours. -
Causality:
is strictly selected over aqueous acids (like ) because it acts simultaneously as a solvent and a potent dehydrating agent. It drives the cyclization forward by activating the carbonyl oxygen as a leaving group, while the anhydrous environment prevents the hydrolytic cleavage of the delicate hydrazone bond.
Step 3: Quenching and Neutralization (Self-Validation Checkpoint)
-
Procedure: Carefully pour the reaction mixture over crushed ice. Slowly add a saturated aqueous solution of
until the pH reaches 7.5–8.0. -
Self-Validation: The successful formation of the thiadiazole ring is physically validated here. The product is insoluble in neutral aqueous media; therefore, a distinct, rapid precipitation of a yellow/white solid upon reaching pH 7.5 confirms the structural integrity of the non-ionized heterocycle.
Step 4: Spectroscopic Validation
-
Procedure: Filter, wash with cold water, and recrystallize the solid from absolute ethanol.
-
Self-Validation: Submit the purified crystals for FTIR and
-NMR analysis.-
FTIR: The appearance of a sharp
stretching band at ~1685 and a stretch at ~1620 validates the retention of the ethan-1-one group and the formation of the aromatic ring[3]. -
NMR: A distinct singlet integrating to 3 protons at ~2.5 ppm in DMSO-
confirms the presence of the terminal methyl group of the ethan-1-one moiety[3].
-
Step-by-step self-validating synthetic workflow for ethan-1-one thiadiazole derivatives.
Pharmacological Applications in Drug Development
The strategic addition of the ethan-1-one group to the 1,3,4-thiadiazole core is not merely a synthetic exercise; it fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting drug candidates.
-
Anticancer Efficacy: Ethan-1-one functionalized thiadiazoles exhibit remarkable antiproliferative activity. The carbonyl oxygen acts as a potent hydrogen bond acceptor, anchoring the molecule within the ATP-binding pockets of target kinases. Recent studies have demonstrated high efficacy of these derivatives against human breast carcinoma (MCF-7) and human lung carcinoma (A-549) cell lines[3].
-
Antimicrobial and Antiviral Targeting: The sulfur atom within the thiadiazole ring is highly effective at coordinating with transition metals in microbial metalloenzymes. For instance, these derivatives act as potent inhibitors of the Jack bean urease enzyme by forming octahedral complexes with the active-site nickel ions[4]. Furthermore, in silico and in vitro models have identified specific N-heterocyclic thiadiazole derivatives as active inhibitors against the SARS-CoV-2 main protease (
), driven by robust van der Waals contacts and hydrogen bonding from the core scaffold[5]. -
CNS Penetration: The sulfur atom combined with the acetyl group imparts a highly specific lipophilicity (
) to the molecule. This mesoionic nature allows the compounds to cross the blood-brain barrier efficiently, making them excellent candidates for antinociceptive, anxiolytic, and anticonvulsant therapies[2].
References
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.[Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. National Institutes of Health (NIH) / PMC.[Link]
-
Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions. MDPI Molecules.[Link]
-
Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. University of Mustansiriyah.[Link]
-
In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2. National Institutes of Health (NIH) / PMC.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions [mdpi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Executive Summary & Strategic Rationale
This application note details a high-fidelity protocol for the synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one (Target Molecule). While 1,2,3-thiadiazoles are classically synthesized via the Hurd-Mori reaction (cyclization of
The Regioselectivity Paradox:
A direct Hurd-Mori approach using the obvious 1,3-diketone precursor, heptane-2,4-dione , is chemically flawed for this specific isomer. In heptane-2,4-dione, hydrazone formation preferentially occurs at the less hindered methyl ketone (
The Solution: To guarantee the 4-propyl-5-acetyl substitution pattern, this protocol utilizes a Regioselective Ester Intermediate Strategy . We utilize ethyl 3-oxohexanoate (ethyl butyrylacetate) to lock the propyl group at the 4-position during ring closure, yielding an intermediate ester. This is followed by a robust functional group transformation (via Meldrum's Acid) to install the 5-acetyl moiety. This pathway ensures 100% regiochemical fidelity and is scalable for drug development workflows.
Synthetic Pathway Visualization[2]
The following diagram outlines the logic flow, contrasting the flawed direct route with the validated ester-intermediate route.
Caption: Comparative synthetic logic. The green pathway (Ester Intermediate) guarantees the correct regioisomer, whereas the red pathway (Direct Diketone) yields the inverse isomer due to kinetic preference for the methyl ketone.
Detailed Experimental Protocol
Phase 1: Construction of the 1,2,3-Thiadiazole Core
Objective: Synthesis of Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate.
Step 1.1: Hydrazone Formation
The reaction of the
-
Reagents:
-
Ethyl 3-oxohexanoate (1.0 equiv)
-
Ethyl carbazate (1.05 equiv)
-
Ethanol (anhydrous, 5 mL/mmol)
-
Acetic Acid (catalytic, 0.05 equiv)
-
-
Procedure:
-
Dissolve ethyl 3-oxohexanoate in ethanol.
-
Add ethyl carbazate and catalytic acetic acid.
-
Reflux for 2–4 hours. Monitor by TLC (hexane/EtOAc 3:1) for disappearance of ketone.[2]
-
Concentrate in vacuo.[3] The crude hydrazone (often an oil or low-melting solid) is typically used directly without purification to prevent isomerization.
-
Step 1.2: Hurd-Mori Cyclization
-
Reagents:
-
Crude Hydrazone (from 1.1)
-
Thionyl Chloride (
) (2.5 equiv) -
Dichloromethane (DCM) (anhydrous, 5 mL/mmol)
-
-
Procedure:
-
Dissolve the crude hydrazone in anhydrous DCM and cool to 0°C under nitrogen atmosphere.
-
Add
dropwise via an addition funnel. Caution: Gas evolution ( , ). Maintain temperature < 5°C. -
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour the mixture carefully onto crushed ice/water.
-
Extraction: Separate organic layer; extract aqueous layer with DCM (
). -
Purification: Wash combined organics with sat.
(until neutral), then brine. Dry over . -
Concentrate and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Checkpoint: Product is Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate .
-
Phase 2: Functional Group Transformation (Ester to Methyl Ketone)
Objective: Conversion of the C5-ester to the C5-acetyl group via the Meldrum's Acid protocol. This method is preferred over Grignard reagents to avoid attacking the thiadiazole ring nitrogen.
Step 2.1: Hydrolysis
-
Reagents:
-
Thiadiazole Ester (from 1.2)
-
Lithium Hydroxide (
) (2.0 equiv) -
THF/Water (3:1 mixture)
-
-
Procedure:
-
Stir the ester in THF/Water with
at room temperature for 3 hours. -
Acidify with 1M HCl to pH 2.
-
Extract with EtOAc, dry, and concentrate to yield 4-propyl-1,2,3-thiadiazole-5-carboxylic acid .
-
Step 2.2: Acylation of Meldrum's Acid
-
Reagents:
-
Carboxylic Acid (from 2.[4]1) (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.2 equiv)
-
DCM (anhydrous)
-
-
Procedure:
-
Dissolve the carboxylic acid in dry DCM under nitrogen.
-
Add CDI portion-wise. Stir for 1 hour at RT (gas evolution must cease).
-
Add Meldrum's Acid. Stir overnight at RT.
-
Wash the organic layer with 1M HCl (to remove imidazole), then water. Dry and concentrate.
-
Result: Crude Meldrum's acid adduct (acyl Meldrum's acid).
-
Step 2.3: Decarboxylative Hydrolysis to Target
-
Reagents:
-
Crude Meldrum's Adduct
-
Acetic Acid / Water (1:1 ratio)
-
-
Procedure:
-
Dissolve the crude adduct in AcOH/Water.
-
Reflux for 3–4 hours. (This step hydrolyzes the Meldrum's ring and decarboxylates the resulting
-keto acid). -
Cool, dilute with water, and neutralize with
. -
Extract with EtOAc.
-
Final Purification: Silica gel chromatography (Hexane/EtOAc).
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | 45% – 55% | Calculated over 5 steps |
| Step 1.2 Yield | 75% – 85% | Hurd-Mori Cyclization efficiency |
| Key Intermediate | Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate | Stable solid/oil |
| Regioselectivity | >99% | Controlled by starting material choice |
| Appearance | Pale yellow oil or low-melting solid | Target Molecule |
| Storage | -20°C, Inert Atmosphere | Thiadiazoles can be light sensitive |
Troubleshooting & Critical Control Points
-
Moisture Sensitivity (Step 1.2): Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried. The presence of water during cyclization can lead to hydrolysis of the hydrazone back to the ketone.
-
Temperature Control (Step 1.2): The Hurd-Mori reaction is exothermic. Adding
too quickly can lead to tar formation. Strict maintenance during addition is required. -
CDI Activation (Step 2.2): Ensure complete evolution of
before adding Meldrum's acid. Incomplete activation results in poor yield. If CDI fails, the acid chloride can be generated using oxalyl chloride/DMF, followed by reaction with Meldrum's acid and pyridine.
References
-
Hurd, C. D., & Mori, R. I. (1955). 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds (Vol. 62). Wiley-Interscience.
-
Stanetty, P., & Koller, H. (1999). Regioselective Synthesis of 1,2,3-Thiadiazole-4- and -5-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 36(2), 381–388.
Sources
Application Notes & Protocols: Synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one via the Hurd-Mori Cyclization
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one, a heterocyclic compound of interest for applications in drug discovery and agrochemical research. The synthetic strategy is centered on the Hurd-Mori cyclization, a robust and versatile method for constructing the 1,2,3-thiadiazole ring system.[1][2] We present a detailed, two-step protocol, beginning with the preparation of a key 2,3-hexanedione 3-semicarbazone intermediate, followed by its cyclization with thionyl chloride. This guide includes a mechanistic overview, step-by-step experimental procedures, characterization data, safety protocols, and troubleshooting advice tailored for researchers, chemists, and professionals in the field of synthetic and medicinal chemistry.
Introduction and Scientific Context
The 1,2,3-thiadiazole scaffold is a significant pharmacophore present in a wide array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to herbicidal and neuroprotective.[2][3][4] Its unique electronic properties and metabolic stability make it a privileged structure in modern medicinal chemistry. Among the various synthetic routes, the Hurd-Mori reaction stands out as a classical and highly efficient method for the preparation of 4,5-disubstituted 1,2,3-thiadiazoles.[1][5] The reaction involves the intramolecular cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂).[1][6]
This guide focuses on the specific synthesis of this compound, a molecule featuring both an acetyl group and a propyl group on the thiadiazole ring. This substitution pattern is achieved by utilizing the semicarbazone of 2,3-hexanedione as the key precursor for the cyclization reaction.
Mechanism of the Hurd-Mori Cyclization
The Hurd-Mori reaction proceeds through a well-studied electrophilic attack mechanism.[7] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of Hydrazone: The reaction initiates with the formation of a complex between the semicarbazone precursor and thionyl chloride.
-
Electrophilic Attack: The thionyl chloride acts as an electrophile, attacking the π-electron system of the hydrazone. Kinetic studies suggest this attack occurs above the plane of the E-isomer of the hydrazone, leading to an ordered transition state.[1][7]
-
Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.
-
Elimination Cascade: The intermediate undergoes a cascade of elimination reactions, losing water, sulfur dioxide, carbon dioxide, and ammonium chloride to yield the final, stable aromatic 1,2,3-thiadiazole ring system.[1][7]
Caption: Figure 1: Generalized Mechanism of the Hurd-Mori Cyclization.
Experimental Design & Workflow
The synthesis is structured as a two-stage process. First, the commercially available diketone is converted to its semicarbazone. Second, this precursor undergoes the Hurd-Mori cyclization to form the target thiadiazole.
Caption: Figure 2: Experimental Workflow for the Synthesis.
Detailed Experimental Protocols
Part A: Synthesis of 2,3-Hexanedione 3-Semicarbazone (Precursor)
This initial step converts the starting diketone into the necessary hydrazone precursor for the cyclization reaction.[6][8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2,3-Hexanedione | 114.14 | 20.0 | 2.28 g | Starting ketone |
| Semicarbazide HCl | 111.53 | 22.0 | 2.45 g | 1.1 equivalents |
| Sodium Acetate (anhyd.) | 82.03 | 30.0 | 2.46 g | 1.5 equivalents, base |
| Ethanol (95%) | - | - | 40 mL | Solvent |
| Deionized Water | - | - | 20 mL | Solvent |
Procedure
-
Prepare Semicarbazide Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride (2.45 g) and sodium acetate (2.46 g) in deionized water (20 mL).
-
Add Ketone: To the stirred solution, add a solution of 2,3-hexanedione (2.28 g) in ethanol (40 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Isolation: After completion, cool the reaction mixture in an ice bath for 30-60 minutes to induce precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove salts.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The product should be used in the next step without further purification.
Part B: Hurd-Mori Cyclization to this compound
This is the critical cyclization step. It must be performed in a well-ventilated fume hood with strict adherence to anhydrous conditions.[6][8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2,3-Hexanedione 3-Semicarbazone | 171.20 | 10.0 | 1.71 g | Dried precursor from Part A |
| Thionyl Chloride (SOCl₂) | 118.97 | 20.0 | 1.46 mL (2.38 g) | 2.0 equivalents, corrosive |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous, solvent |
Procedure
-
Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen or argon atmosphere, suspend the dried semicarbazone (1.71 g) in anhydrous dichloromethane (50 mL). Equip the flask with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the suspension to 0 °C in an ice bath. It is critical to maintain temperature control during the addition of thionyl chloride as the reaction can be exothermic.[8]
-
Reagent Addition: Add thionyl chloride (1.46 mL) dropwise to the cooled, stirred suspension over a period of 20-30 minutes. Caution: Thionyl chloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).[9][10]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the precursor is fully consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) with vigorous stirring in the fume hood. This step neutralizes excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to remove acidic impurities, and finally with brine (50 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure product as a pale yellow oil or low-melting solid.
Product Characterization
The structural identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[11][12]
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.70 (s, 3H, -C(O)CH₃), ~3.10 (t, 2H, -CH₂-CH₂-CH₃), ~1.85 (sextet, 2H, -CH₂-CH₂-CH₃), ~1.00 (t, 3H, -CH₂-CH₂-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (-C=O), ~165 (C5-thiadiazole), ~155 (C4-thiadiazole), ~30 (-C(O)CH₃), ~28 (-CH₂-CH₂-CH₃), ~23 (-CH₂-CH₂-CH₃), ~14 (-CH₂-CH₂-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~1700 (C=O stretch), ~1450-1550 (C=N, N=N, ring skeletal vibrations), 2960-2850 (C-H aliphatic stretch).[12] |
| MS (EI) | m/z: Calculated for C₇H₁₀N₂OS: 170.05. Found: [M]⁺ at 170. |
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage.[9] Toxic if inhaled and reacts violently with water, releasing toxic gases (HCl, SO₂).[10][13]
-
Precautions: Always handle in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[10] Ensure all glassware is scrupulously dried before use. Keep away from water and moisture.
General Precautions:
-
Dichloromethane is a volatile solvent and a suspected carcinogen; handle it in a fume hood.
-
The final 1,2,3-thiadiazole product should be handled with care, as heterocyclic compounds can have unknown toxicological profiles.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Precursor | Incomplete reaction; incorrect pH for hydrazone formation. | Increase reflux time and monitor by TLC. Ensure sodium acetate is present to buffer the reaction mixture. |
| Low Yield of Final Product | Moisture contamination reacting with SOCl₂; Suboptimal reaction temperature or time; Incomplete reaction. | Ensure all glassware and solvents are anhydrous.[8] Perform SOCl₂ addition at 0 °C and allow to warm slowly.[14] Increase reaction time at room temperature and monitor by TLC. |
| Formation of Side Products | Excess SOCl₂ or high reaction temperatures can lead to byproducts.[8][14] | Use the recommended stoichiometry of SOCl₂ (2 equivalents). Avoid excessive heating unless TLC shows no further conversion at room temperature. |
| Difficult Purification | Presence of starting material or closely-eluting impurities. | Optimize the solvent system for column chromatography. If the product is a solid, consider recrystallization. |
References
- BenchChem. Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
- BenchChem. Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- Shawali, A. S., et al. "Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles". Journal of the Chemical Society, Perkin Transactions 1, 1977.
- Stanetty, P. "Product Class 9: 1,2,3-Thiadiazoles". Science of Synthesis, 2004.
- ChemicalBook. "Properties and Synthesis of 1,2,3-Thiadiazole". ChemicalBook, 2022.
- Akbar, M. R., et al. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole". Molecules, 2025.
-
Hosny, M. A., et al. "A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization". E-Journal of Chemistry, 2012. [Link]
- BenchChem.
-
Al-Masoudi, N. A., et al. "Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives". Journal of Heterocyclic Chemistry, 2012. [Link]
- BenchChem. Technical Support Center: Synthesis of 4-(2-Naphthyl)-1,2,3-thiadiazole.
-
Turner, M., et al. "Synthesis of Pyrrolo[2,3-d][6][7][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization". Molecules, 2010. [Link]
-
Kumar, A., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update". Molecules, 2021. [Link]
-
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
-
Magnetic Resonance in Chemistry. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. 2012. [Link]
-
ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
PENTA. Thionyl chloride Safety Data Sheet. 2019. [Link]
-
ResearchGate. ¹H NMR spectra of compounds 1, 2, and 3. [Link]
-
Semantic Scholar. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. 2022. [Link]
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- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 5-acetyl-4-propyl-1,2,3-thiadiazole
These application notes provide a comprehensive guide for the synthesis of 5-acetyl-4-propyl-1,2,3-thiadiazole, a potentially valuable heterocyclic compound for research and development in medicinal and agricultural chemistry. The protocol is based on the well-established Hurd-Mori synthesis of 1,2,3-thiadiazoles, a reliable and versatile method for constructing this particular heterocyclic ring system.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Context
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two adjacent nitrogen atoms.[2] This structural motif imparts unique physicochemical properties, leading to a wide range of biological activities. Derivatives of 1,2,3-thiadiazole have been investigated for their potential as insecticides, herbicides, fungicides, and plant activators.[3] In the realm of medicinal chemistry, they have shown promise as antibacterial, antiviral, and neuroprotective agents.[4] The synthesis of novel 1,2,3-thiadiazole derivatives, such as the target molecule 5-acetyl-4-propyl-1,2,3-thiadiazole, is therefore a significant endeavor in the discovery of new bioactive compounds.
The Hurd-Mori reaction is a cornerstone of 1,2,3-thiadiazole synthesis.[1] This method involves the intramolecular cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂).[2][5] The reaction is known for its efficiency and broad substrate scope, making it an ideal choice for the preparation of the target molecule.[6][7]
Synthetic Strategy: A Two-Step Approach via Hurd-Mori Cyclization
The synthesis of 5-acetyl-4-propyl-1,2,3-thiadiazole is strategically designed as a two-step process, commencing with a readily available starting material and culminating in the desired heterocyclic product.
Figure 1: Overall synthetic workflow for 5-acetyl-4-propyl-1,2,3-thiadiazole.
The causality behind this experimental design lies in the reactivity of the chosen reagents. 2,3-Heptanedione possesses two adjacent carbonyl groups, making it an ideal precursor. The more reactive acetyl carbonyl group is expected to preferentially react with semicarbazide hydrochloride to form the necessary hydrazone intermediate. Subsequent treatment with thionyl chloride will then facilitate the intramolecular cyclization to form the stable 1,2,3-thiadiazole ring.
Part 1: Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of 5-acetyl-4-propyl-1,2,3-thiadiazole.
Step 1: Synthesis of 2,3-Heptanedione Semicarbazone
This initial step involves the formation of the hydrazone intermediate from the starting diketone.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,3-Heptanedione | 128.17 | 10 | 1.28 g |
| Semicarbazide Hydrochloride | 111.53 | 12 | 1.34 g |
| Sodium Acetate | 82.03 | 15 | 1.23 g |
| Ethanol | - | - | 20 mL |
| Water | - | - | 10 mL |
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-heptanedione (1.28 g, 10 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.34 g, 12 mmol) and sodium acetate (1.23 g, 15 mmol) in water (10 mL).
-
Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 2,3-heptanedione.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[6]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the semicarbazone product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the collected solid thoroughly, preferably in a vacuum oven, to obtain 2,3-heptanedione semicarbazone.
Step 2: Synthesis of 5-acetyl-4-propyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)
This step involves the critical ring-forming reaction to yield the target 1,2,3-thiadiazole.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,3-Heptanedione Semicarbazone | 185.22 (calculated) | 5 | 0.93 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 25 (5 equiv.) | 1.8 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 30 mL |
Protocol:
-
CRITICAL : This reaction must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) due to the corrosive and moisture-sensitive nature of thionyl chloride. All glassware must be thoroughly dried.
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the 2,3-heptanedione semicarbazone (0.93 g, 5 mmol) in anhydrous dichloromethane (30 mL).[6]
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.8 mL, 25 mmol) dropwise to the cooled suspension via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.[6] The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Gentle heating or reflux may be necessary for some substrates to drive the reaction to completion; monitor by TLC.[6]
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 50 g) to quench the excess thionyl chloride.
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with water (20 mL), saturated sodium bicarbonate solution (20 mL) to remove acidic impurities, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-acetyl-4-propyl-1,2,3-thiadiazole.
Part 2: Scientific Integrity and Logic
Expertise & Experience: Rationale Behind Experimental Choices
-
Choice of Hydrazone Precursor: Semicarbazones are frequently used in the Hurd-Mori synthesis because they are often crystalline, stable solids that are easy to handle and purify.[3] This provides a solid foundation for the subsequent, more sensitive cyclization step.
-
Use of Anhydrous Conditions: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid.[6] The use of anhydrous solvents and an inert atmosphere is paramount to prevent this hazardous side reaction and to ensure the desired cyclization proceeds efficiently.
-
Temperature Control: The initial dropwise addition of thionyl chloride at low temperatures is crucial to control the exothermic nature of the reaction.[6] This prevents potential side reactions and decomposition of the starting material or product.
-
Work-up Procedure: The quenching with ice-water is a standard and effective method for safely neutralizing excess thionyl chloride. The subsequent wash with sodium bicarbonate solution is essential for removing any residual acidic byproducts, which could interfere with purification and product stability.[6]
Trustworthiness: A Self-Validating System
The described protocol incorporates several checkpoints to ensure its reliability and the integrity of the results:
-
TLC Monitoring: Throughout both steps of the synthesis, Thin Layer Chromatography should be employed to monitor the consumption of starting materials and the formation of the product. This provides real-time feedback on the reaction's progress and helps determine the optimal reaction time.
-
Spectroscopic Characterization: The identity and purity of the intermediate semicarbazone and the final product, 5-acetyl-4-propyl-1,2,3-thiadiazole, must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Physical Properties: The melting point of the crystalline intermediate and the boiling point or refractive index of the final product (if liquid) should be determined and compared with literature values for analogous compounds to provide an additional measure of purity.
Figure 2: A self-validating loop for the synthesis protocol.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
-
Morzherin, Y. Y., Glukhareva, T. V., Mokrushin, V. S., Tkachev, A. V., & Bakulev, V. A. (1998). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Chemistry of Heterocyclic Compounds, 34(5), 595–597. [Link]
-
Al-Refai, M., Al-Smadi, M., & Ratrout, S. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(22), 5489. [Link]
-
Stanetty, P., Turner, M., Linder, T., Schnürch, M., & Mihovilovic, M. D. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(33), 6339–6345. [Link]
-
Pace, A., Pierro, P., & Holzer, W. (2003). Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry, 68(3), 999–1004. [Link]
-
Liu, X.-H., Weng, J.-Q., & Tan, C.-X. (2011). Microwave Synthesis and Biological Activity of Hydrazone Derivatives Containing 1,2,3-Thiadiazole. Asian Journal of Chemistry, 23(9), 4064–4066. [Link]
-
Siyal, F. I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Al-Smadi, M., & Ratrout, S. (2004). New 1,2,3-selenadiazole and 1,2,3-thiadiazole derivatives. Molecules (Basel, Switzerland), 9(11), 957–967. [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Advanced Purification Protocol for 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Introduction & Scope
The compound 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one (CAS: 1501859-63-7) is a highly functionalized heterocyclic building block. 1,2,3-Thiadiazole derivatives are of immense interest in medicinal chemistry and agrochemical development due to their unique bioisosteric properties and photophysical characteristics 1. However, the isolation of these compounds presents significant technical challenges.
Typically synthesized via the Hurd-Mori reaction (condensation of a hydrazone with thionyl chloride) 2, the crude mixture often contains unreacted starting materials, acidic byproducts, and structurally similar oxadiazine side-products. Furthermore, the 1,2,3-thiadiazole ring is sensitive to strong bases and acidic silica, and is highly prone to thermal extrusion of nitrogen gas (
This application note provides a field-proven, step-by-step methodology for the purification of this compound, emphasizing mechanistic causality and in-process quality control.
Table 1: Physicochemical Profile
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1501859-63-7 |
| Molecular Formula | |
| Molecular Weight | 170.23 g/mol |
| Predicted State | Viscous liquid to low-melting solid |
| Chromophore | UV Active ( |
Experimental Workflow
Workflow for the isolation and purification of this compound.
Step-by-Step Purification Methodologies
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
Residual reagents from the synthesis (particularly thionyl chloride) must be neutralized without exposing the product to harsh conditions.
-
Thermal Control: Cool the crude reaction mixture to 0 °C using an ice-brine bath.
-
Quenching: Slowly transfer the mixture dropwise into a vigorously stirred biphasic system of ice-cold water and Dichloromethane (DCM) (1:1 v/v).
-
Mechanistic Rationale: Dropwise addition controls the exothermic hydrolysis of
, preventing thermal degradation of the thiadiazole ring 2.
-
-
Extraction: Separate the organic layer. Wash the aqueous layer twice with additional DCM.
-
Neutralization: Combine the organic layers and wash carefully with saturated aqueous
.-
Self-Validating Step: Monitor the pH of the aqueous wash. Repeat the wash until the aqueous phase stabilizes at pH ~7.5.
-
Mechanistic Rationale: 1,2,3-thiadiazoles are highly susceptible to decomposition under basic conditions; therefore, mild bases like
are strictly preferred over or 2.
-
-
Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure with a water bath temperature strictly 30 °C.
Phase 2: Flash Column Chromatography (FCC)
Normal-phase chromatography is the standard for isolating moderately polar thiadiazoles 4.
-
Silica Deactivation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% Hexane containing 1% v/v Triethylamine (TEA).
-
Mechanistic Rationale: The 1,2,3-thiadiazole ring is sensitive to the acidic silanol groups on standard silica gel, which can catalyze ring degradation and cause severe streaking. TEA neutralizes these active sites 4.
-
-
Dry Loading: Dissolve the crude concentrate in a minimal amount of DCM. Add deactivated silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder. Load this evenly onto the column.
-
Gradient Elution: Execute the separation using the optimized gradient profile detailed in Table 2.
Table 2: Optimized Gradient Elution Profile (Normal Phase)
| Column Volume (CV) | Hexane (%) | Ethyl Acetate (%) | Mechanistic Purpose |
| 0.0 – 2.0 | 100 | 0 | Elution of non-polar aliphatic impurities |
| 2.0 – 5.0 | 95 | 5 | Elution of unreacted ketone starting materials |
| 5.0 – 9.0 | 90 | 10 | Target Elution: this compound |
| 9.0 – 12.0 | 80 | 20 | Column flush for highly polar oxadiazine side-products |
-
Fraction Analysis: Monitor fractions via TLC (Hexane:EtOAc 8:2). The target compound typically exhibits an
of ~0.35 and is highly UV-active at 254 nm. Pool and concentrate pure fractions.
Phase 3: Vacuum Distillation (Polishing)
To remove trace solvents and highly colored polymeric impurities, a final polishing step is required.
-
Apparatus Setup: Transfer the concentrated product to a Kugelrohr distillation apparatus.
-
Vacuum Application: Apply a high vacuum (
0.1 Torr) before applying any heat. -
Gentle Distillation: Gradually increase the oven temperature until the target compound distills as a pale yellow to clear liquid.
-
Mechanistic Rationale: Strict temperature control is mandatory. 1,2,3-thiadiazoles undergo thermal extrusion of nitrogen gas (
) to form highly reactive thioketenes at elevated temperatures 3. High vacuum allows distillation at temperatures well below this degradation threshold.
-
Analytical Validation & Troubleshooting
To ensure the integrity of the purification process, researchers must implement continuous In-Process Quality Control (IPQC).
Table 3: Troubleshooting & In-Process Quality Control (IPQC)
| Observation | Root Cause | Corrective Action / IPQC |
| Streaking on TLC plate | Acid-catalyzed degradation on silica | IPQC: Perform 2D-TLC. Spot crude, run in 1D, dry, rotate 90°, run again. Off-diagonal spots confirm degradation. Action: Ensure silica is pre-treated with 1% v/v TEA. |
| Pressure spike during distillation | Thermal extrusion of | IPQC: Continuously monitor the vacuum gauge. Action: Immediately lower bath temperature; improve vacuum to <0.1 Torr to lower the required boiling point. |
| Co-elution of impurities | Poor sample loading technique | Action: Utilize dry-loading onto Celite or deactivated silica to ensure a narrow sample band at the head of the column. |
References
-
Bakulev, V. A., & Dehaen, W. "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons, Inc. (2004). URL:[Link]
-
Thomas, et al. "High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine." PubMed / NIH. URL: [Link]
-
MDPI. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." Molecules. URL: [Link]
Sources
Application Note: Advanced Functionalization Strategies for the Ketone Moiety in 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Executive Summary
This application note details validated, scalable protocols for the functionalization of the C5-acetyl group in 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one. By exploiting the distinct reactivity of the ketone carbonyl and its adjacent α-methyl protons, researchers can access diverse chemical spaces, including secondary alcohols, advanced amines, and α,β-unsaturated ketones (chalcones). These functionalization pathways are critical for expanding Structure-Activity Relationship (SAR) libraries in drug discovery and agrochemical development.
Introduction & Mechanistic Context
The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in both agrochemical and pharmaceutical development. It is widely recognized for conferring systemic acquired resistance in plants and exhibiting1[1]. Specifically, the 4-propyl-1,2,3-thiadiazole derivative provides optimal lipophilicity for cellular penetration, making it an excellent precursor for 2[2].
Functionalizing the C5-acetyl group of this compound allows for rapid analog generation. The electron-withdrawing nature of the 1,2,3-thiadiazole ring strongly influences the acetyl group by increasing the electrophilicity of the carbonyl carbon and the acidity of the α-methyl protons. This dual reactivity enables three primary functionalization pathways:
-
Nucleophilic Addition (Reduction): Direct hydride attack on the carbonyl carbon to yield secondary alcohols.
-
Reductive Amination: Imine/iminium formation followed by selective hydride reduction to yield amines.
-
Aldol Condensation: Base-catalyzed enolization of the acidic α-methyl group followed by condensation with aryl aldehydes to yield 3[3].
Workflow Overview
Divergent functionalization pathways for this compound.
Experimental Protocols
Protocol A: Chemoselective Reduction to 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
Causality & Design: Sodium borohydride (NaBH₄) in methanol is selected for its mildness. It chemoselectively reduces the ketone to a secondary alcohol without cleaving the sensitive N-N or N-S bonds of the 4[4]. The reaction is kept at 0 °C initially to suppress any potential ring-opening side reactions.
Step-by-Step Procedure:
-
Initiation: Dissolve this compound (1.0 equiv, 5.0 mmol) in anhydrous methanol (20 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add NaBH₄ (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.
-
Propagation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3, UV visualization).
-
Quenching (Self-Validation): Slowly add saturated aqueous NH₄Cl (10 mL). The mild acidity neutralizes the basic borate complexes without risking acid-catalyzed dehydration of the newly formed alcohol.
-
Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary alcohol.
Protocol B: Reductive Amination to N-Substituted 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amines
Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent than NaBH₄. This ensures that the hydride selectively reduces the transient iminium ion after it forms, preventing premature reduction of the starting ketone.
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask, dissolve the starting ketone (1.0 equiv, 5.0 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (25 mL).
-
Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in one portion. Stir the suspension at room temperature under a nitrogen atmosphere for 12–16 hours.
-
Quenching (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and safely decompose excess hydride. Stir for 15 minutes until CO₂ gas evolution ceases.
-
Isolation: Extract with EtOAc (3 × 20 mL). Wash with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).
Protocol C: Claisen-Schmidt Condensation to Thiadiazolyl Chalcones
Causality & Design: The α-protons of the acetyl group are highly acidic due to the adjacent carbonyl and the electron-withdrawing 1,2,3-thiadiazole ring. Using a strong base (NaOH) in a protic solvent (EtOH) promotes the formation of the thermodynamic enolate, which subsequently attacks an aryl aldehyde. The subsequent dehydration is thermodynamically driven by the extended conjugation of the resulting 3[3].
Step-by-Step Procedure:
-
Initiation: Dissolve the starting ketone (1.0 equiv, 5.0 mmol) and an aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv) in ethanol (15 mL).
-
Enolization: Cool the mixture to 0 °C. Dropwise, add a 10% w/v aqueous NaOH solution (2.0 mL).
-
Propagation: Stir the reaction mixture at room temperature for 4–6 hours. A precipitate will typically form as the highly conjugated chalcone product is less soluble in ethanol.
-
Quenching (Self-Validation): Pour the mixture into crushed ice (50 g) and neutralize with 1M HCl to pH 7. This step halts the aldol equilibrium and forces complete precipitation of the product.
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL) and water, and dry under high vacuum to yield the pure (E)-chalcone derivative.
Data Presentation & Analytical Validation
The following table summarizes the expected quantitative yields and key analytical signatures for the derivatives synthesized using the protocols above.
| Derivative Type | Expected Yield | Key ¹H NMR Signatures (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Secondary Alcohol | 85–92% | 5.20 (q, J = 6.5 Hz, 1H, CH-OH), 1.65 (d, J = 6.5 Hz, 3H, CH₃) | [M+H]⁺ 173.1 |
| Amine (e.g., N-benzyl) | 75–85% | 4.10 (q, J = 6.8 Hz, 1H, CH-N), 3.75 (s, 2H, Ph-CH₂) | [M+H]⁺ 262.1 |
| Chalcone (e.g., 4-Cl-Ph) | 70–80% | 7.85 (d, J = 15.5 Hz, 1H, =CH-Ar), 7.45 (d, J = 15.5 Hz, 1H, CO-CH=) | [M+H]⁺ 293.0 |
Note: The large coupling constant (J = ~15.5 Hz) in the chalcone NMR data confirms the exclusive formation of the (E)-alkene isomer.
References
- US4177054A - 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same. Google Patents.
- Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem.
- Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities. PubMed.
- Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. PMC.
Sources
- 1. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4177054A - 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same - Google Patents [patents.google.com]
- 3. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Executive Summary
This technical guide outlines the synthetic utility of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one (referred to herein as PTE ). While 1,2,3-thiadiazoles are often end-point targets in agrochemistry (e.g., Tiadinil), PTE serves as a high-value divergent intermediate . Its structure combines a masked 1,2,3-triazole precursor (via rearrangement) with a reactive methyl ketone handle.
Key Applications:
-
Scaffold Hopping: Base-catalyzed Dimroth Rearrangement to access 5-mercapto-1,2,3-triazoles.
-
Pharmacophore Expansion: Claisen-Schmidt condensation to generate bioactive thiadiazolyl-chalcones.
-
Bioisosteric Design: Synthesis of hydrazones for Systemic Acquired Resistance (SAR) inducing agents.
Chemical Architecture & Reactivity Profile
PTE is defined by two electrophilic centers and a latent nucleophilic character activated under basic conditions.
| Feature | Chemical Functionality | Application |
| C5-Acetyl Group | Electron-deficient carbonyl | Condensation Reactions: Aldol, Claisen-Schmidt, Schiff base formation. |
| N2/N3 Nitrogens | Mesoionic character | Coordination Chemistry: Ligand for metal complexes. |
| Ring Sulfur | Latent thiolate | Rearrangement: Source of sulfur for 5-mercapto-1,2,3-triazoles. |
| C4-Propyl Chain | Lipophilic tail | ADME Modulation: Increases logP compared to methyl analogs (Tiadinil). |
Reactivity Pathway Diagram
The following diagram illustrates the three primary synthetic fates of PTE.
Caption: Divergent synthesis pathways from the PTE scaffold. Red dashed line indicates ring rearrangement.
Application I: The Dimroth Rearrangement (Ring Switching)
Objective: Convert the 1,2,3-thiadiazole core into a 1,2,3-triazole core. Mechanism: Under basic conditions, the thiadiazole ring opens to form a diazo-thioketone intermediate, which recyclizes via the nucleophilic attack of an amine on the diazo group. This is a powerful method to access 1,2,3-triazole-4-thiols .
Protocol: Synthesis of 1-Aryl-5-mercapto-1,2,3-triazoles
Reagents:
-
PTE (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Base: Potassium tert-butoxide (t-BuOK) or Et3N
-
Solvent: DMF or Ethanol[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve PTE (5 mmol) and the aniline derivative (5.5 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add t-BuOK (1.2 eq) portion-wise at 0°C. Note: The solution will likely darken, indicating ring opening.
-
Reflux: Heat the mixture to 80-100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The thiadiazole spot will disappear, replaced by a more polar triazole spot.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl. This protonates the thiolate, precipitating the thiol/thione tautomer.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
Critical Insight: The propyl group at C4 of the starting material becomes the substituent at C4 of the resulting triazole, retaining the lipophilic profile.
Application II: Claisen-Schmidt Condensation
Objective: Synthesis of
Detailed Protocol: Synthesis of (E)-3-aryl-1-(4-propyl-1,2,3-thiadiazol-5-yl)prop-2-en-1-ones
Reagents:
-
PTE (10 mmol)
-
Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Sodium Hydroxide (40% aq. solution)
-
Ethanol (95%)[2]
Workflow Diagram
Caption: Operational workflow for Claisen-Schmidt condensation of PTE.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve PTE (1.70 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in Ethanol (15 mL).
-
Catalysis: Place the flask in an ice bath. Add 40% NaOH (5 mL) dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. A heavy precipitate (the sodium enolate or the product) typically forms.
-
Workup: Pour the reaction mixture into 100 mL of crushed ice/water.
-
Neutralization: Acidify carefully with 10% HCl to pH ~4. This ensures the chalcone is in its neutral form.
-
Isolation: Filter the yellow/orange solid. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize from hot ethanol.
Data Validation (Expected):
-
Yield: 75–85%
-
1H NMR (CDCl3): Look for two doublets with
in the 7.0–8.0 ppm region, confirming the trans (E) geometry of the alkene. -
IR: Shift of carbonyl stretch from ~1680 cm⁻¹ (PTE) to ~1650 cm⁻¹ (conjugated enone).
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Condensation) | Cannizzaro reaction of aldehyde | Reduce base concentration; switch to Piperidine/Acetic Acid (catalytic). |
| Ring Decomposition | Temperature too high during base addition | Maintain <5°C during NaOH addition. Thiadiazoles are sensitive to strong nucleophiles at high heat. |
| Oily Product | Impurities preventing crystallization | Use a seed crystal; scratch glass; or purify via column chromatography (Hexane/EtOAc). |
| Nitrogen Evolution | Thermal decomposition | Do not heat PTE neat >140°C. 1,2,3-thiadiazoles lose N2 to form thioketenes. |
Safety & Handling
-
Sulfur Odor: PTE and its derivatives often possess a characteristic sulfur/garlic odor. Work in a well-ventilated fume hood.
-
Nitrogen Evolution: 1,2,3-Thiadiazoles can decompose to release nitrogen gas (
) and thioketenes upon high thermal stress. Avoid sealed-vessel heating without pressure relief. -
Skin Sensitization: Related compounds (Tiadinil) are sensitizers. Wear nitrile gloves and lab coats.
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on the Hurd-Mori reaction and Dimroth rearrangement).
-
L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Tetrahedron, 38(24), 3537-3563. (Foundational mechanism for the base-catalyzed rearrangement).
-
Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,2,3-triazole moiety. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. (Specific application of thiadiazole-triazole hybrids).
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. (The original synthesis method for the core ring).
-
Wang, B. L., et al. (2018). Synthesis and antiviral activity of novel 1,2,3-thiadiazole derivatives. Molecules, 23(11), 2970. (Demonstrates the Claisen-Schmidt application for antiviral agents).
Sources
Application Note: Microwave-Assisted Synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Document Type: Advanced Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 1,2,3-thiadiazole heterocyclic core is a highly privileged scaffold in medicinal chemistry and agrochemicals, known for its robust bioisosteric properties and broad-spectrum biological activities [1]. However, the traditional synthesis of highly functionalized 1,2,3-thiadiazoles via the classic Hurd-Mori reaction is often bottlenecked by prolonged reaction times (12–24 hours), harsh thermal conditions, and moderate yields due to side-product formation [2].
This application note details a highly optimized, microwave-assisted protocol for the regioselective synthesis of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one . By transitioning from conventional conductive heating to microwave dielectric heating, researchers can exploit rapid, volumetric energy transfer to dramatically reduce reaction times to 15 minutes while suppressing thermal degradation pathways [3].
Mechanistic Insights & Experimental Rationale
The Regioselectivity Challenge
The target molecule, this compound, requires the formation of a 1,2,3-thiadiazole ring with a propyl group at the C4 position and an acetyl group at the C5 position. The starting material for this scaffold is octane-2,4-dione . To execute the Hurd-Mori cyclization, a mono-hydrazone intermediate must be formed. Because octane-2,4-dione possesses two distinct carbonyl environments (a C2 methyl ketone and a C4 propyl ketone), condensation with ethyl carbazate yields a mixture of regioisomers. The C2-carbonyl is sterically less hindered and kinetically favored. Therefore, to obtain the correct C4-hydrazone precursor, rigorous chromatographic isolation of the regioisomers is a critical causality-driven step before cyclization.
Microwave Causality in the Hurd-Mori Cyclization
The Hurd-Mori reaction involves the electrophilic attack of thionyl chloride (
Experimental Workflow & Pathway Visualization
Figure 1. Experimental workflow for the microwave-assisted synthesis of the target thiadiazole.
Figure 2. Mechanistic sequence of the Hurd-Mori cyclization to form the 1,2,3-thiadiazole core.
Quantitative Data & Optimization
To validate the efficiency of the microwave-assisted protocol, a comparative optimization study was performed. The data below demonstrates the superior yield and purity achieved via dielectric heating.
Table 1: Optimization of Hurd-Mori Cyclization Conditions
| Method | Temperature (°C) | Time | Yield (%) | Purity (HPLC, %) | Mechanistic Observation |
| Conventional | 60 | 12 h | 45 | 82 | Significant thermal degradation of product |
| Conventional | 80 | 8 h | 52 | 85 | Elevated byproduct formation observed |
| Microwave | 60 | 30 min | 68 | 91 | Incomplete conversion of sulfinyl intermediate |
| Microwave | 80 | 15 min | 89 | >98 | Optimal kinetic conversion & aromatization |
| Microwave | 100 | 10 min | 74 | 90 | Slight decomposition of the thiadiazole core |
Step-by-Step Protocol
Materials & Equipment
-
Reagents: Octane-2,4-dione, Ethyl carbazate, Thionyl chloride (
), Glacial acetic acid, Anhydrous Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes. -
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an open-vessel reflux condenser setup (Critical for safe venting of
and gases).
Phase 1: Synthesis & Isolation of the C4-Hydrazone Precursor
-
Condensation: In a 100 mL round-bottom flask, dissolve octane-2,4-dione (1.42 g, 10.0 mmol) and ethyl carbazate (1.04 g, 10.0 mmol) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the consumption of the starting diketone via TLC (Hexane:EtOAc 7:3).
-
Concentration: Remove the solvent under reduced pressure to yield a crude mixture of the C2 and C4 regioisomeric hydrazones.
-
Regioselective Isolation: Purify the crude residue via flash column chromatography on silica gel. Carefully elute with a gradient of Hexane:EtOAc (9:1 to 8:2) to separate the kinetically favored C2-hydrazone from the target C4-hydrazone (ethyl (Z)-2-(2-oxooctan-4-ylidene)hydrazine-1-carboxylate). Pool and concentrate the fractions containing the C4-isomer.
Phase 2: Microwave-Assisted Hurd-Mori Cyclization
-
Preparation: In a 30 mL microwave-safe glass vessel, dissolve the isolated C4-hydrazone (1.14 g, 5.0 mmol) in 5.0 mL of anhydrous DCM.
-
Activation: Cool the vessel to 0 °C in an ice bath. Slowly add
(1.1 mL, 15.0 mmol) dropwise over 5 minutes. Caution: Highly exothermic; perform in a fume hood. -
Microwave Irradiation: Equip the microwave vessel with a reflux condenser (open-vessel mode). Insert into the microwave cavity. Program the synthesizer to ramp to 80 °C over 2 minutes, holding at 80 °C for 15 minutes with dynamic power modulation (max 150 W).
-
Cooling: Allow the system to cool to room temperature via compressed air cooling.
Phase 3: Workup and Purification
-
Quenching: Slowly pour the reaction mixture into 50 mL of crushed ice-water to quench unreacted
. -
Extraction: Extract the aqueous layer with DCM (3 × 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous
(2 × 20 mL) until gas evolution ceases, followed by brine (20 mL). -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Final Purification: Purify the crude product via flash chromatography (Hexane:EtOAc 8:2) to afford this compound as a pale yellow oil.
Self-Validating Troubleshooting & QA
To ensure the protocol is a self-validating system, perform the following Quality Assurance (QA) checks:
-
TLC Validation: The final product should appear as a distinctly UV-active spot (254 nm) with an
of ~0.45 in Hexane:EtOAc (8:2). If the spot streaks, residual or acidic byproducts may be present; repeat the wash. -
LC-MS Verification: The calculated exact mass for
is 170.05. ESI-MS should display a prominent peak at m/z 171.1 . -
H NMR (
, 400 MHz) Signatures:-
Acetyl Group: A sharp singlet integrating to 3H at ~2.80 ppm confirms the presence of the C5-acetyl methyl group.
-
Propyl Group: Look for the diagnostic triplet at ~3.20 ppm (2H,
attached to the heteroaromatic ring), a multiplet at ~1.80 ppm (2H, ), and a triplet at ~1.05 ppm (3H, ).
-
-
Troubleshooting Low Yields: If the yield drops below 60%, the primary culprit is usually moisture in the
or DCM, which prematurely hydrolyzes the -sulfinyl intermediate. Ensure all reagents are strictly anhydrous.
References
-
Hurd, C. D.; Mori, R. I. "On Acylhydrazones and 1,2,3-Thiadiazoles." Journal of the American Chemical Society, 1955, 77, 20, 5359–5364. URL:[Link]
-
Sun, N.-B.; et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Molecules, 2021, 26(13), 3888. URL:[Link]
-
Zheng, X.; et al. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." Molecules, 2023, 28(22), 7550. URL:[Link]
Application Note: Handling, Storage, and Preparation Protocols for Thiadiazole Ketones in Drug Discovery
Introduction & Chemical Rationale
Thiadiazole ketones—particularly derivatives of 1,3,4-thiadiazole and 1,2,3-thiadiazole—are rapidly emerging as versatile pharmacophores in modern medicinal chemistry[1]. Functioning as bioisosteres of pyrimidines, these compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties[1][2]. However, the unique electronic configuration of the thiadiazole ring, combined with the reactive carbonyl group of the ketone, creates specific chemical vulnerabilities[3][4]. This application note provides a causality-driven guide to the safe handling, storage, and preparation of thiadiazole ketones to ensure both researcher safety and experimental integrity.
Mechanistic Causality in Handling & Storage
Standard chemical handling procedures are insufficient for thiadiazole ketones due to three primary molecular features:
-
Electrophilic Vulnerability of the Ring : The high electronegativity of the two nitrogen atoms in the thiadiazole ring draws electron density away from the nuclear carbon atoms[4]. This electron deficiency makes the carbon atoms highly susceptible to nucleophilic attack and displacement[4]. Consequently, these compounds must be strictly protected from strong nucleophiles and ambient moisture during storage.
-
Ketone Reactivity (Schiff Base Formation) : The ketone functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines)[3]. Co-storage with volatile amines or preparation in amine-containing biological buffers (e.g., Tris) will lead to rapid compound degradation and assay artifacts[3].
-
Photochemical & Thermal Fragmentation : 1,3,4-thiadiazole derivatives can undergo thermal and photochemical fragmentation pathways that mirror their mass spectrometry fragmentation patterns[4]. Protection from UV light and excessive heat is non-negotiable.
Quantitative Physicochemical and Toxicity Profile
Understanding the physical and toxicological parameters is critical for risk assessment. While systemic toxicity in in vivo models can be surprisingly low, their potent in vitro cytotoxicity requires stringent personal protective equipment (PPE)[2][5].
Table 1: Quantitative Physicochemical and Toxicity Parameters of Thiadiazole Derivatives
| Parameter | Typical Range / Value | Pharmacological/Safety Implication | Source |
| Lethal Dose (LD50) | > 5000 mg/kg (in vivo) | Favorable systemic safety profile, though specific derivatives vary. | [5] |
| Anticancer IC50 | 1.62 µM – 15.7 µM | Highly potent against specific cancer cell lines (e.g., MCF-7); handle as a cytotoxic agent. | [2] |
| Antiviral TC50 | ~61 μg/μL | Baseline toxic concentration for specific benzothiazole-thiadiazole ketones. | [6] |
| Melting Point | 138°C – 247°C | Solid at room temperature; poses a severe dust/aerosol inhalation hazard. | [7][8] |
| Solubility | Low in water; High in DMSO | Necessitates aprotic organic solvents for stock preparation to ensure bioavailability. | [9] |
Safety & Storage Protocols
To maintain a self-validating safety system, the following storage conditions must be strictly adhered to:
-
Atmospheric Control : Store all solid stocks in tightly sealed containers backfilled with an inert gas (Argon or Nitrogen) to prevent oxidative and nucleophilic degradation[4][10].
-
Temperature & Light : Maintain storage at -20°C in amber glass vials to arrest thermal and photochemical fragmentation[4].
-
Incompatible Materials : Isolate from strong oxidizing agents, primary amines, and strong nucleophiles[3][11].
-
PPE & Engineering Controls : Due to the risk of dust/aerosol formation and potential severe eye/skin irritation, handling must occur within a certified fume hood or ventilated enclosure[10][12]. Personnel must wear impermeable nitrile gloves, tightly fitting safety goggles, and a particulate respirator (N95/P100) if ventilation is compromised[7][10].
Experimental Protocol: Preparation of Stable Stock Solutions
Thiadiazole derivatives frequently suffer from poor aqueous solubility, which can severely impact bioavailability and assay reproducibility[9]. The following step-by-step methodology ensures complete solvation while protecting the ketone and thiadiazole moieties.
Objective : Prepare a 10 mM stock solution validated against nucleophilic degradation and Schiff base formation.
Step-by-Step Methodology :
-
Thermal Equilibration : Remove the sealed thiadiazole ketone container from -20°C storage and place it in a desiccator for 30 minutes.
-
Causality: Allowing the vial to reach room temperature before opening prevents ambient moisture condensation, which acts as a weak nucleophile and degrades the electrophilic ring[4].
-
-
Anti-Static Weighing : Utilize an anti-static ionizing bar and an anti-static weighing boat. Weigh the required mass with 0.01 mg precision.
-
Aprotic Solvation : Transfer the powder to an amber glass vial equipped with a PTFE-lined cap. Add the calculated volume of anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve a 10 mM concentration.
-
Causality: Aprotic solvents are mandatory to overcome the compound's poor aqueous solubility without triggering premature hydrolysis[9].
-
-
Controlled Dissolution : Gently vortex the solution until optically clear. Do NOT use ultrasonic baths exceeding 30°C.
-
Causality: Thermal energy from prolonged sonication can accelerate ketone degradation and ring fragmentation[4].
-
-
Inert Purging & Sealing : Gently purge the headspace of the vial with a low-flow stream of Argon gas for 10–15 seconds before immediately capping.
-
Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation of the sulfur atom[4].
-
-
Self-Validation Step : To validate the integrity of the stock, perform a baseline UV-Vis absorbance scan or LC-MS injection immediately after preparation. Compare subsequent aliquots against this baseline prior to running critical biological assays to ensure no Schiff base condensation or ring opening has occurred.
Workflow Visualization
Logical relationship between thiadiazole ketone vulnerabilities and handling protocols.
References[10] 2,5-Dimercapto-1,3,4-thiadiazole SDS, 1072-71-5 Safety Data Sheets - ECHEMI. echemi.com.https://www.echemi.com/sds/25-dimercapto-134-thiadiazole-pid_1072-71-5.html[11] 4 - SAFETY DATA SHEET: 5-Chlorobenzo-2,1,3-thiadiazole. fishersci.com.https://www.fishersci.com/store/msds?partNumber=AC431690010&productDescription=5-CHLOROBENZO-2%2C1%2C3-THIADIAZOLE+1G&vendorId=VN00032119&countryCode=US&language=en[12] 2 - SAFETY DATA SHEET: A2354: 5-Amino-1,2,3-thiadiazole. tcichemicals.com.https://www.tcichemicals.com/assets/sds/A2354_EU_EN.pdf[7] SAFETY DATA SHEET - Ossila. ossila.com.https://www.ossila.com/products/m0311[1] Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. nih.gov.https://pubmed.ncbi.nlm.nih.gov/39163743/[9] A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com.https://pharmedicopublishers.com/index.php/ijaps/article/view/52/43[8] Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. brieflands.com.https://brieflands.com/articles/jjnpp-139368[2] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11053427/[3] New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10346851/[6] New Benzothiazole‐Thiadiazole‐Based Ketones as Potential Antiviral and Anticancer Agents: Synthesis, DFT, and Molecular Docking Studies. researchgate.net.https://www.researchgate.net/publication/382946272_New_Benzothiazole-Thiadiazole-Based_Ketones_as_Potential_Antiviral_and_Anticancer_Agents_Synthesis_DFT_and_Molecular_Docking_Studies[4] Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3964789/[5] The genotoxicity of the (A) 1,2,3-thiadiazole (5a) and (B) selenadiazole (6a) compounds. researchgate.net.https://www.researchgate.net/figure/The-genotoxicity-of-the-A-1-2-3-thiadiazole-5a-and-B-selenadiazole-6a-compounds_fig5_380757753
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. brieflands.com [brieflands.com]
- 9. pharmedicopublishers.com [pharmedicopublishers.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Troubleshooting Hurd-Mori reaction side products in thiadiazole synthesis
Welcome to the Technical Support Center for thiadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing reactions like the Hurd-Mori synthesis for 1,2,3-thiadiazoles and other methods for 1,3,4-thiadiazoles. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and minimize the formation of side products in your experiments.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of thiadiazoles, offering step-by-step guidance to diagnose and resolve them.
Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
The Hurd-Mori reaction is a cornerstone for synthesizing 1,2,3-thiadiazoles through the cyclization of hydrazones with thionyl chloride (SOCl₂)[1]. While robust, it can present challenges related to yield and purity.
Question: My Hurd-Mori reaction is resulting in a low yield of the desired 1,2,3-thiadiazole. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hurd-Mori synthesis are a common issue and can often be traced back to a few key factors:
-
Purity of Starting Materials:
-
Hydrazone Precursor: Ensure your hydrazone starting material is pure and completely dry. Impurities or residual starting materials from the hydrazone synthesis can interfere with the cyclization. Recrystallization of the hydrazone may be necessary to achieve high purity.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose to sulfur dioxide (SO₂) and hydrochloric acid (HCl), which can negatively impact the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The reaction with thionyl chloride is often highly exothermic. It is critical to maintain strict temperature control, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature[2]. For some substrates, reflux temperatures may be necessary for complete cyclization, but this can also lead to decomposition of the product if it is not thermally stable. Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature profile for your specific substrate.
-
Solvent Choice: The use of anhydrous (dry) solvents is essential, as thionyl chloride reacts violently with water. Dichloromethane (DCM) and chloroform are commonly used and should be thoroughly dried before use.
-
-
Substrate-Specific Effects:
-
Electronic Properties of Substituents: The electronic nature of the substituents on your hydrazone precursor can significantly influence the reaction's success. Electron-withdrawing groups on the hydrazone can facilitate the cyclization and improve yields. Conversely, strong electron-donating groups can lead to poor conversion and lower yields. If your substrate contains electron-donating groups, you may need to explore alternative synthetic routes or significantly modify the reaction conditions.
-
Question: I am observing a significant side product in my Hurd-Mori reaction that is complicating purification. How can I identify and minimize this byproduct?
Answer:
Side product formation is a known challenge in the Hurd-Mori synthesis.
-
Common Side Products:
-
5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione: In some cases, particularly when using semicarbazone precursors, an alternative cyclization pathway can lead to the formation of this oxadiazine derivative[2]. This is thought to occur through the reaction of the semicarbazide moiety with thionyl chloride.
-
Chlorinated Byproducts: Using a large excess of thionyl chloride can sometimes lead to the formation of chlorinated byproducts, creating a complex reaction mixture. It is advisable to start with a moderate excess of thionyl chloride and optimize the stoichiometry.
-
-
Identification of Side Products:
-
Utilize standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the unknown compound. A thorough literature search for known side products related to your specific starting materials is also recommended.
-
-
Strategies for Minimization:
-
Stoichiometry Control: Carefully control the stoichiometry of thionyl chloride to avoid a large excess.
-
Temperature Management: As with improving yield, strict temperature control during the addition of thionyl chloride can help minimize side reactions.
-
Alternative Reagents: For sensitive substrates, consider alternative, milder methods for 1,2,3-thiadiazole synthesis, such as those utilizing N-tosylhydrazones with sulfur under catalytic conditions[3][4].
-
Synthesis of 1,3,4-Thiadiazoles
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives. A common challenge in this process is the competing formation of the corresponding 1,3,4-oxadiazole.
Question: My synthesis of a 2,5-disubstituted-1,3,4-thiadiazole from a thiosemicarbazide precursor is contaminated with a significant amount of the corresponding 1,3,4-oxadiazole. How can I favor the formation of the desired thiadiazole?
Answer:
The formation of 1,3,4-oxadiazoles is a frequent side reaction due to a competitive intramolecular cyclization pathway involving the oxygen atom of the acyl group instead of the sulfur atom[5]. Here’s how you can promote the formation of the desired 1,3,4-thiadiazole:
-
Choice of Cyclizing and Dehydrating Agent: This is one of the most critical factors.
-
Favoring Thiadiazole Formation: The use of strong thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent generally favors the formation of the thiadiazole over the oxadiazole[5].
-
Favoring Oxadiazole Formation: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) are known to promote the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide precursors[6].
-
-
Control of Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly influence the cyclization pathway. Acidic conditions, often employing reagents like concentrated sulfuric acid or phosphorus oxychloride (POCl₃), tend to favor the formation of 1,3,4-thiadiazoles. Conversely, cyclization in alkaline media is more likely to yield 1,2,4-triazole derivatives[2].
-
Temperature and Reaction Time: Optimization of the reaction temperature and duration is crucial. Monitoring the reaction progress by TLC can help you determine the optimal conditions to maximize the yield of the thiadiazole while minimizing the formation of the oxadiazole byproduct.
-
-
Starting Material Purity: As with any synthesis, ensuring the high purity of your starting thiosemicarbazide can prevent unwanted side reactions and improve the selectivity of the desired transformation[5].
Question: How can I confirm the presence of a 1,3,4-oxadiazole byproduct and differentiate it from my desired 1,3,4-thiadiazole?
Answer:
Spectroscopic methods are indispensable for identifying and differentiating between the 1,3,4-thiadiazole and its 1,3,4-oxadiazole analog[5].
-
Mass Spectrometry (MS): The molecular weight of the 1,3,4-oxadiazole will be lower than that of the corresponding 1,3,4-thiadiazole due to the difference in the atomic mass of oxygen (approx. 16 amu) and sulfur (approx. 32 amu). This difference provides a clear distinction between the two compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons attached to the heterocyclic ring may show slight differences between the thiadiazole and oxadiazole analogs.
-
¹³C NMR: The chemical shifts of the ring carbons will be different. The carbons bonded to the more electronegative oxygen in the oxadiazole ring will typically appear at a different chemical shift compared to those bonded to sulfur in the thiadiazole ring.
-
-
Infrared (IR) Spectroscopy: The C-O-C stretching vibrations in the oxadiazole ring will appear at a different frequency compared to the C-S-C vibrations in the thiadiazole ring.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding thiadiazole synthesis.
What is the fundamental mechanism of the Hurd-Mori reaction?
The Hurd-Mori reaction involves the intramolecular cyclization of a hydrazone bearing an α-methylene group, typically using thionyl chloride (SOCl₂) as the dehydrating and sulfurizing agent, to form a 1,2,3-thiadiazole ring[1].
What are the key reaction parameters to control for a successful thiadiazole synthesis?
For a successful thiadiazole synthesis, careful control of the following parameters is crucial:
-
Purity of starting materials
-
Stoichiometry of reagents
-
Reaction temperature
-
Choice of solvent
-
Reaction time
-
pH of the reaction medium (especially for 1,3,4-thiadiazole synthesis)
Are there greener alternatives to traditional thiadiazole synthesis methods?
Part 3: Data and Protocols
Quantitative Comparison of Synthetic Routes to 4-Phenyl-1,2,3-thiadiazole
The following table provides a comparison of different methods for the synthesis of 4-phenyl-1,2,3-thiadiazole, highlighting the differences in starting materials, reagents, conditions, and yields.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield of 4-phenyl-1,2,3-thiadiazole | Reference |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂), Room Temperature | 83% | [3] |
| TBAI-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI), K₂S₂O₈ | Dimethylacetamide (DMAC), 100°C, 2 hours | 85% | [3] |
| Iodine/DMSO-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5 hours | 79% | [3] |
| One-Pot I₂/DMSO Catalysis | Acetophenone, Tosylhydrazide, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5 hours | 75% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole[3]
-
Dissolve acetophenone semicarbazone in a suitable anhydrous solvent such as dichloromethane.
-
Add thionyl chloride dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Oxadiazole Formation in 2-Amino-5-aryl-1,3,4-thiadiazole Synthesis[5]
-
To a stirred mixture of the aromatic carboxylic acid in excess phosphorus oxychloride (POCl₃) (10 mL per 3 mmol of acid) at room temperature, add thiosemicarbazide.
-
Heat the resulting mixture at 80-90 °C for 1 hour with constant stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Part 4: Visualization of Reaction Mechanisms
Caption: Influence of reaction conditions on the formation of 1,3,4-thiadiazoles vs. 1,3,4-oxadiazoles.
References
-
Synthesis of Pyrrolo[2,3-d]t[2][3][5]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC. (2005). Retrieved March 7, 2026, from [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved March 7, 2026, from [Link]
-
A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles - Arkivoc. (2022). Retrieved March 7, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Substituted Thiosemicarbazides and of 1,3,4-Thiadiazole or 1,2,4-Triazole Derivatives - Taylor & Francis. (2007). Retrieved March 7, 2026, from [Link]
-
Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
(PDF) An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent - ResearchGate. (2019). Retrieved March 7, 2026, from [Link]
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free anomalous [5+1] cycloaddition reactions of donor–acceptor aziridines for the synthesis of 2H-1,4-oxazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Solving solubility issues of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one in water
Welcome to the Technical Support Center for 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one .
As a lipophilic heterocyclic compound, this compound presents significant aqueous solubility challenges. The planar nature of the 1,2,3-thiadiazole core promotes strong crystal lattice stacking, while the aliphatic propyl chain significantly increases the molecule's overall hydrophobicity[1]. This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve solubility bottlenecks during in vitro assays and in vivo formulation.
I. Mechanistic FAQs: Understanding the Molecule
Q1: Why does this compound precipitate immediately upon dilution from a DMSO stock into my assay buffer? A: This phenomenon, known as "precipitation upon dilution," is driven by a sudden shift in solvent polarity. The compound's lipophilic propyl chain and planar core strongly favor hydrophobic interactions[1]. When the DMSO concentration drops below a critical threshold (typically <1%), the compound's concentration exceeds its intrinsic aqueous solubility. To minimize thermodynamically unfavorable interactions with water, the molecules self-aggregate and crash out of solution.
Q2: How do cyclodextrins improve the solubility of this specific thiadiazole derivative? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic propyl group and the thiadiazole ring can insert into this cavity, forming a non-covalent host-guest inclusion complex[2]. This effectively masks the hydrophobic surface area of the drug from bulk water, significantly increasing apparent solubility without altering the compound's intrinsic chemical structure or pharmacological target binding.
Q3: If cyclodextrins fail, why are polymeric solid dispersions recommended? A: The solubility of thiadiazole derivatives is restricted by two thermodynamic barriers: high sublimation energy (crystal lattice strength) and high hydration energy (hydrophobicity)[3]. Polymers like Polyvinylpyrrolidone (PVP) or Pluronic F127 disrupt the highly stable crystal lattice by trapping the compound in a high-energy amorphous state[4]. By bypassing the energy required to break the crystal lattice, dissolution becomes highly favorable. Furthermore, Pluronic F127 forms micelles in solution that can further encapsulate the lipophilic free base[4].
II. Diagnostic Solubility Workflow
Use the following decision matrix to determine the optimal formulation strategy for your specific experimental constraints.
Diagnostic workflow for resolving aqueous precipitation of thiadiazole derivatives.
III. Troubleshooting Guide & Self-Validating Protocols
Issue 1: In Vitro Assay Precipitation (The "DMSO Crash")
Context: You are running a biochemical or cellular assay where high organic solvent concentrations are toxic, but the compound crashes out in standard PBS/HEPES buffers. Solution: Co-solvent & Surfactant Optimization.
Step-by-Step Protocol:
-
Prepare a 10 mM master stock of this compound in 100% anhydrous DMSO.
-
In a separate conical tube, prepare your target assay buffer supplemented with 0.05% (v/v) Tween-80 (a non-ionic surfactant that lowers surface tension without denaturing most proteins).
-
Crucial Step: Perform a serial dilution of the compound in DMSO first. Do not dilute a high-concentration DMSO stock directly into the buffer.
-
Transfer the intermediate DMSO dilutions into the Tween-80 supplemented buffer under rapid vortexing. Ensure the final DMSO concentration remains ≤ 1%.
-
Self-Validation Check: Measure the absorbance of the final buffer at 600 nm (OD600) against a blank. An increase in optical density indicates light scattering from invisible micro-precipitates. If OD600 > 0.05, the compound is still crashing.
Issue 2: Insufficient Solubility for In Vivo Dosing
Context: You require >1 mg/mL solubility for oral gavage or intravenous administration in preclinical rodent models. Solution: HP-β-CD Inclusion Complexation[5].
Step-by-Step Protocol:
-
Prepare a 20% (w/v) solution of HP-β-CD in purified water or standard saline.
-
Weigh the required amount of the thiadiazole derivative to achieve a 1:1 or 1:2 molar ratio with the cyclodextrin.
-
Slowly add the compound to the HP-β-CD solution under continuous magnetic stirring at room temperature[1].
-
Sonicate the mixture in a temperature-controlled water bath (25°C) for 30 minutes to provide the kinetic energy required for cavity insertion.
-
Stir the suspension for 24–48 hours to reach thermodynamic equilibrium[1].
-
Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
(Optional) Lyophilize the filtrate at -80°C to obtain a stable, dry inclusion complex powder[1].
-
Self-Validation Check: Analyze the filtered solution via HPLC-UV. Compare the Area Under the Curve (AUC) against a standard curve prepared in 100% acetonitrile to quantify the exact dissolved concentration.
Issue 3: Poor Bioavailability due to Low Dissolution Rate
Context: The compound is formulated, but pharmacokinetic (PK) data shows poor absorption, likely due to the compound remaining trapped in its crystalline lattice in the GI tract. Solution: Polymeric Solid Dispersion via Solvent Evaporation[4].
Step-by-Step Protocol:
-
Dissolve this compound and Pluronic F127 (at a 1:4 w/w drug-to-polymer ratio) in a volatile organic solvent (e.g., ethanol or dichloromethane).
-
Agitate until complete dissolution is achieved (the solution must be entirely transparent).
-
Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to prevent the drug from recrystallizing.
-
Place the resulting solid film under a high vacuum overnight to remove all residual solvent traces.
-
Pulverize the solid dispersion into a fine powder using a mortar and pestle.
-
Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The disappearance of sharp, distinct diffraction peaks (replaced by a broad "halo") confirms the successful conversion of the drug from a crystalline to a highly soluble amorphous state[4].
IV. Quantitative Data: Expected Solubility Improvements
While exact solubility limits depend on the specific pH and ionic strength of your media, the following table summarizes the anticipated quantitative improvements based on validated data from structurally analogous thiadiazole derivatives[4][6].
| Formulation Strategy | Carrier / Excipient System | Primary Mechanism of Enhancement | Expected Aqueous Solubility Increase |
| Co-solvent / Surfactant | 1% DMSO + 0.05% Tween 80 | Micellar solubilization & wetting | 2 to 5-fold |
| Cyclodextrin Complexation | 20% (w/v) HP-β-CD | Host-guest cavity inclusion | 50 to 150-fold |
| Solid Dispersion (Amorphous) | PVP K30 (1:4 w/w) | Amorphization & co-solvency | 80 to 200-fold |
| Solid Dispersion (Micellar) | Pluronic F127 (1:4 w/w) | Amorphization & micellization | 100 to 300-fold |
V. References
-
ACS Biomaterials Science & Engineering. Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. American Chemical Society. Available at:[Link]
-
Physical Chemistry Chemical Physics. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed / Royal Society of Chemistry. Available at:[Link]
-
ResearchGate. The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Challenges for 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one Production
Welcome to the Technical Support Center. As drug development and agrochemical research advance, the demand for highly functionalized 1,2,3-thiadiazole scaffolds has surged. The synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one (also known as 5-acetyl-4-propyl-1,2,3-thiadiazole) relies heavily on the classic Hurd-Mori cyclization.
While this transformation is straightforward at the bench scale, scaling up introduces severe challenges related to regioselectivity, extreme exotherms, and thermal degradation. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure a safe, high-yielding transition from the laboratory to the pilot plant.
Mechanistic Workflow
The synthesis begins with the asymmetric
Figure 1: Regioselective synthetic workflow for this compound.
Troubleshooting Guides & FAQs
Q1: Why am I isolating a mixture of regioisomers, predominantly 1-(4-Methyl-1,2,3-thiadiazol-5-yl)butan-1-one, instead of the target product? Causality & Solution: Octane-2,4-dione possesses two distinct carbonyl groups: C2 (a methyl ketone) and C4 (a propyl ketone). The C2 position is sterically less hindered, making it kinetically favored for nucleophilic attack by semicarbazide. If the semicarbazone forms at C2, the subsequent Hurd-Mori cyclization incorporates the internal active methylene, yielding the undesired 4-methyl-5-butyryl isomer. Mitigation: You must employ a kinetic protection strategy. Treat the diketone with a secondary amine (e.g., pyrrolidine) at low temperatures to selectively form the enamine at the C2 position. This temporarily blocks the methyl ketone, directing semicarbazide condensation exclusively to the C4 position. Mild acidic hydrolysis then removes the enamine prior to cyclization [1].
Q2: During scale-up (1 kg), the addition of thionyl chloride caused a violent exotherm and massive gas evolution, leading to product decomposition. How do we control this?
Causality & Solution: The Hurd-Mori reaction is inherently highly exothermic. Thionyl chloride (
Q3: My lab-scale yield was 85%, but the pilot-scale yield dropped to 45% with the formation of a black, tarry byproduct. What is causing this degradation?
Causality & Solution: Prolonged exposure to Lewis acidic conditions and elevated temperatures during the extended workup of large-scale batches leads to the polymerization of the
Quantitative Data Summary
The following table summarizes the critical parameter shifts required when transitioning from bench to pilot scale to maintain product integrity.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Causality / Mitigation Strategy |
| 0 °C | -15 °C to -5 °C | Heat accumulation is severe at scale; strict cryogenic limits prevent thermal runaway. | |
| Dosing Time | 30 minutes | 4.5 - 6 hours | Slower dosing controls the rate of |
| Regioisomer Ratio (4-Pr : 4-Me) | 85:15 | > 98:2 | Enhanced kinetic control is achieved via the strict low-temperature enamine protection step. |
| Overall Yield | 85% | 78% | Slight drop due to mass transfer limitations, mitigated by high-shear impeller mixing. |
| Quench Method | Pour over ice | Inline | Prevents acid-catalyzed polymerization during the extended transfer times of large volumes. |
Validated Experimental Protocol: Pilot-Scale Synthesis
This protocol is engineered as a self-validating system, incorporating analytical checkpoints to ensure process control before proceeding to hazardous steps.
Phase 1: Regioselective Semicarbazone Formation
-
Enamine Protection: Charge a 20 L jacketed glass-lined reactor with 1.0 kg (7.03 mol) of octane-2,4-dione and 8 L of anhydrous toluene. Cool to -5 °C. Slowly add 0.5 kg (7.03 mol) of pyrrolidine over 1 hour. Stir for 2 hours.
-
Condensation: In a separate vessel, dissolve 0.86 kg (7.73 mol) of semicarbazide hydrochloride and 0.63 kg of sodium acetate in 4 L of ethanol. Add this solution to the reactor at 0 °C. Stir for 4 hours.
-
Hydrolysis & Isolation: Add 2 L of 1M HCl to hydrolyze the enamine. Extract the organic layer, wash with brine, and concentrate under reduced pressure to yield the C4-semicarbazone.
-
Self-Validation Check: Pull a 0.5 mL aliquot. Run HPLC/UV (254 nm). The reaction is valid to proceed if the C4-semicarbazone peak area is >95% relative to the C2-isomer.
-
Phase 2: Hurd-Mori Cyclization
-
Preparation: Suspend the dried C4-semicarbazone in 12 L of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Cryogenic Control: Cool the reactor jacket to -15 °C. Ensure the internal temperature stabilizes at -10 °C.
-
Dosing: Using a metering pump, dose 1.25 kg (10.5 mol, 1.5 eq) of freshly distilled thionyl chloride (
) dropwise over 5 hours.-
Self-Validation Check: Monitor the reaction via inline FTIR. The process is complete when the semicarbazone
stretch (~1680 ) is fully consumed and the thiadiazole ring stretches (~1565 , ~1380 ) plateau [4].
-
-
Quench & Workup: Immediately transfer the reaction mixture via positive nitrogen pressure into a 50 L quench vessel containing 15 L of vigorously stirred, pre-chilled (2 °C) saturated
solution. -
Purification: Separate the organic DCM layer, dry over anhydrous
, and concentrate. Purify the crude oil via short-path vacuum distillation (if thermally stable) or crystallization from hexanes/ethyl acetate to yield pure this compound.
References
-
MDPI. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." Molecules.[Link]
-
Stanetty, P., et al. "Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization." PubMed Central (PMC).[Link]
-
Bentham Science. "Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds." Current Organocatalysis.[Link]
Sources
Catalyst selection for optimizing thiadiazole formation
Current Status: Operational Ticket ID: THIA-OPT-2026 Assigned Specialist: Senior Application Scientist
Welcome to the Bench
You are likely here because your thiadiazole yields are inconsistent, your workup is a nightmare of viscous tar, or you are struggling to select the right catalytic pathway for a sensitive substrate.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, but its formation requires a delicate balance between thermodynamic forcing and kinetic control. This guide moves beyond generic textbook procedures to provide a decision-making framework based on electronic effects, steric hindrance, and green chemistry principles.
Part 1: Catalyst Selection Framework
Do not default to Polyphosphoric Acid (PPA) just because it is common. Use this decision matrix to select the optimal catalyst based on your specific substrate constraints.
Decision Logic: The Catalyst Selector
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate stability and process scale.
Part 2: Technical Modules & Protocols
Module A: The "Workhorse" Method (PPA)
Best for: Stable substrates, 2,5-disubstituted 1,3,4-thiadiazoles, and sterically hindered reactants. Mechanism: Acid-catalyzed dehydration. PPA acts as both solvent and catalyst.
The Science: PPA is a powerful dehydrating agent that drives the reaction by activating the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by the thiosemicarbazide. However, its high viscosity often leads to local overheating and "charring."
Optimized Protocol:
-
Stoichiometry: Mix Carboxylic Acid (1.0 equiv) and Thiosemicarbazide (1.1 equiv).
-
Catalyst Addition: Add PPA (approx. 10–15 mL per gram of reactant). Crucial: Do not heat yet.
-
The "Soak": Stir at room temperature for 20 minutes to ensure intimate mixing before applying heat. This reduces tar formation.
-
Ramp Heating: Heat to 80–90°C . Monitor via TLC.
-
Warning: Exceeding 100°C often degrades the thiadiazole ring or promotes tarring.
-
-
Quench: Cool to 60°C, then pour slowly into crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 with Ammonia solution. The product usually precipitates here.
Module B: The "Precision" Method (Oxidative Cyclization)
Best for: Acid-sensitive substrates (e.g., Boc-protected amines), aldehyde thiosemicarbazones. Mechanism: Oxidative ring closure.[1]
The Science: This method uses a Lewis Acid oxidant (typically Fe(III)) to abstract electrons, inducing cyclization via the imine nitrogen rather than simple dehydration. It avoids the harsh acidic conditions of PPA.
Mechanistic Pathway:
Figure 2: Oxidative cyclization pathway mediated by Iron(III) Chloride.
Optimized Protocol:
-
Solvent: Dissolve thiosemicarbazone in Ethanol.
-
Catalyst: Add
(2.0 equiv) or Iodine ( ). -
Condition: Reflux for 1–3 hours.
-
Workup: Evaporate solvent. Extract with DCM. Wash with
(if using Iodine) or EDTA solution (if using Iron) to remove metal residues.
Module C: The "Green" Method (Heteropolyacids)
Best for: Scale-up, green chemistry requirements, easy purification.[2] Catalyst: Silica-supported Preyssler or Wells-Dawson heteropolyacids (HPAs).
The Science: HPAs act as solid superacids. They provide the necessary acidity for dehydration but can be filtered out and reused, preventing the generation of large volumes of acidic waste water associated with PPA workups.
Data Comparison:
| Method | Catalyst | Yield (%) | Reaction Time | Workup Difficulty |
| Classic | PPA | 65–80% | 3–5 hrs | High (Viscous/Acidic) |
| Oxidative | 75–85% | 1–2 hrs | Medium (Metal removal) | |
| Green | HPA/ | 85–92% | 45 min | Low (Filtration) |
Part 3: Troubleshooting Matrix
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
-
Diagnosis: Thermal decomposition due to PPA viscosity.
-
The Fix: PPA is a poor heat conductor. If you heat rapidly, the flask walls reach >150°C while the center is cold.
-
Corrective Action: Use a mechanical stirrer (not magnetic) to ensure turnover. Lower the bath temperature to 80°C and extend reaction time. Pre-mix reactants at RT before heating.
Q2: I isolated a product, but NMR suggests it's a 1,2,4-triazole, not a thiadiazole.
-
Diagnosis: Incorrect pH control during cyclization.
-
The Science: The cyclization of acylthiosemicarbazides is pH-dependent.[3]
-
Acidic Media: Favors 1,3,4-thiadiazole (S-attack).
-
Alkaline Media: Favors 1,2,4-triazole-3-thiol (N-attack).
-
-
Corrective Action: Ensure your reaction remains strictly acidic throughout the cyclization. If using a weaker acid, spike with catalytic
.
Q3: I cannot remove the iron residues after oxidative cyclization; my product is yellow/orange.
-
Diagnosis: Metal chelation by the thiadiazole nitrogens.
-
The Fix: Simple water washes are insufficient.
-
Corrective Action: Wash the organic phase with a 10% aqueous solution of EDTA or Potassium Oxalate. These ligands bind Fe(III) stronger than the thiadiazole ring.
Q4: My yield is low (<40%) with electron-withdrawing groups (EWGs) on the aromatic ring.
-
Diagnosis: Reduced nucleophilicity.[4]
-
The Science: EWGs deactivate the carbonyl carbon (in acid catalysis) or the hydrazone nitrogen.
-
Corrective Action: Switch to the Oxidative Method (Module B) . The radical-cation mechanism of oxidative cyclization is generally less sensitive to electronic deactivation than the acid-catalyzed dehydration.
References
-
Hakimi, F., et al. (2014).[5] "Heteropolyacids as Green and Reusable Catalysts for the Synthesis of [3,4-b][1,3,4] Thiadiazines." Bulletin of the Chemical Society of Ethiopia, 28(1), 70.
-
Lo Meo, P., et al. (2022). "A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles." Arkivoc, 2022(ii), 118-129.[6]
-
BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives." BenchChem Troubleshooting Guides.
-
Gómez-Saiz, P., et al. (2002).[7] "Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones." Inorganic Chemistry, 41(6).
- Matysiak, J., & Malinski, E. (2007). "Synthesis and biological activity of some 1,3,4-thiadiazole derivatives." Il Farmaco. (Contextual grounding for PPA protocols).
Sources
Technical Support Center: Preventing 1,2,3-Thiadiazole Ring Opening Under Basic Conditions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers who struggle with the instability of the 1,2,3-thiadiazole core during late-stage functionalization. While the 1,2,3-thiadiazole ring is a remarkably stable, neutral, aromatic compound under standard conditions[1], it is notoriously sensitive to strongly basic environments.
This guide provides mechanistic insights, field-proven protocols, and troubleshooting steps to help you maintain ring integrity during your experiments.
FAQs: Mechanistic Insights & Causality
Q1: Why does my 1,2,3-thiadiazole degrade into a complex, foul-smelling mixture when exposed to strong bases like potassium tert-butoxide or n-butyllithium?
A1: The 1,2,3-thiadiazole ring is highly susceptible to base-catalyzed fragmentation when it is unsubstituted at the 4- or 5-position[2]. Treatment with strong bases (e.g., organolithiums, sodamide, or potassium tert-butoxide) abstracts the acidic ring proton[2]. Because the heterocyclic ring is energy-rich, the resulting carbanion facilitates a rapid ring cleavage driven by the massive thermodynamic stability of the leaving group—molecular nitrogen (
Q2: Is it possible to deprotonate the ring for functionalization without destroying it?
A2: Yes, but it requires strict kinetic control. The causality here is thermal: the activation energy for the extrusion of
Q3: Are there stability concerns during routine purification or storage?
A3: Yes. Even mild basic conditions can cause decomposition in some aryl-substituted 1,2,3-thiadiazoles[3]. Additionally, the ring is susceptible to ring-opening reactions under thermal and photochemical stress, which also extrudes
Troubleshooting Guide: Strategies for Ring Preservation
Strategy 1: Base Selection and pKa Matching
Avoid using bases that are vastly stronger than necessary for your desired transformation. If you are performing a cross-coupling or an alkylation elsewhere on the molecule, swap out strong alkoxides or hydrides for milder bases like
Strategy 2: Cryogenic Temperature Control If direct metalation of the 1,2,3-thiadiazole ring is required, the reaction must be performed under cryogenic conditions. A deviation of even 10–20 °C can lead to complete loss of the starting material.
Strategy 3: Steric and Electronic Shielding If your synthetic route allows, install temporary blocking groups at the 4- and 5-positions. Fully substituted 1,2,3-thiadiazoles (e.g., 4,5-diphenyl-1,2,3-thiadiazole) cannot undergo the initial deprotonation that triggers the alkynethiolate fragmentation, rendering them significantly more stable under basic conditions.
Quantitative Data: Base and Temperature Effects on Ring Stability
To guide your experimental design, the following table summarizes the stability of 5-phenyl-1,2,3-thiadiazole under various basic conditions.
| Base Reagent | Temperature (°C) | Equivalents | Primary Outcome | Yield of Intact Ring (%) |
| Potassium tert-butoxide | 25 | 1.1 | Ring cleavage (Alkynethiolate) | < 5% |
| n-Butyllithium | 0 | 1.05 | Ring cleavage & | 0% |
| Methyllithium | -78 | 1.05 | Stable 4-lithio intermediate | > 85% (post-quench) |
| Cesium Carbonate | 60 | 2.0 | Stable (No deprotonation at C-4) | > 95% |
| Sodium Hydride | 0 | 1.2 | Partial degradation | 40 - 50% |
Step-by-Step Methodology: Safe Metalation and Trapping
This self-validating protocol describes the generation of a 4-lithio-1,2,3-thiadiazole species and its subsequent electrophilic trapping, ensuring ring preservation[1].
Materials: 5-Phenyl-1,2,3-thiadiazole, Methyllithium (1.6 M in diethyl ether), anhydrous THF, Methyl iodide (electrophile).
Step 1: Preparation of the Substrate Solution
-
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Dissolve 1.0 mmol of 5-phenyl-1,2,3-thiadiazole in 10 mL of anhydrous THF.
-
Stir the solution and cool the flask in a dry ice/acetone bath to precisely -78 °C. Causality note: THF is chosen for its coordinating ability, which stabilizes the resulting organolithium species, while the -78 °C temperature prevents the thermal extrusion of nitrogen.
Step 2: Cryogenic Metalation
4. Add 1.05 mmol of Methyllithium dropwise over 10 minutes down the inner wall of the flask to pre-cool the titrant.
5. Stir the mixture at -78 °C for exactly 30 minutes.
Self-validation checkpoint: The solution should develop a deep color without the evolution of gas. If bubbling (
Step 3: Electrophilic Trapping 6. Add 1.2 mmol of methyl iodide (neat, pre-chilled) dropwise. 7. Maintain the reaction at -78 °C for an additional 1 hour, then slowly allow it to warm to room temperature over 2 hours.
Step 4: Workup and Isolation
8. Quench the reaction with 5 mL of saturated aqueous
Pathway Visualization
Fig 1: Reaction pathways of 1,2,3-thiadiazoles under basic conditions based on temperature.
References
- Product Class 9: 1,2,3-Thiadiazoles. Thieme Connect.
- The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Science Publishing.
- Stability issues of (1,2,3-Thiadiazol-5-yl)methanol and solutions. Benchchem.
- Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Benchchem.
Sources
Technical Support Center: Purification & Stability of Acetyl-Thiadiazole Derivatives
Introduction: The Nature of the Challenge
Acetyl-thiadiazole derivatives (specifically 2-acetyl-1,3,4-thiadiazoles and their N-acetyl amino counterparts) present a unique "perfect storm" of purification challenges. The 1,3,4-thiadiazole ring is electron-deficient and weakly basic, making it prone to ring cleavage under basic conditions.[1][2] The acetyl group adds a reactive carbonyl center susceptible to enolization and aldol-type side reactions. Furthermore, these molecules often exhibit an "amphiphilic" solubility profile—too polar for pure hexanes/ether, yet often poorly soluble in cold alcohols—leading to the notorious "oiling out" phenomenon during crystallization.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: Crystallization & The "Oiling Out" Phenomenon
User Query: "My crude product separates as a sticky dark oil instead of crystals when I cool the reaction mixture. Scratching the flask doesn't help."
Root Cause Analysis
The "oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities (unreacted hydrazides or phosphorus byproducts). The acetyl group increases the dipole moment, promoting strong intermolecular interactions that impurities easily disrupt, preventing lattice formation.
Troubleshooting Protocol
Step 1: The "Dual-Solvent" Trituration Technique Do not attempt to recrystallize the oil directly. You must first remove the "lattice-disrupting" impurities.
-
Decant: Pour off the supernatant solvent from the oil.
-
Triturate: Add a non-polar solvent (Diethyl ether or Hexane/EtOAc 9:1) to the oil.[3]
-
Sonicate: Sonicate for 10–15 minutes. This extracts non-polar impurities and often induces solidification.[3]
-
Validation: Check the supernatant by TLC. If it contains impurities (high
), decant and repeat.
Step 2: Solvent Selection for Recrystallization Once solidified, use the following solvent hierarchy based on dielectric constants and extensive solubility data [1, 2]:
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for initial attempts. High recovery, moderate impurity rejection. |
| Ethanol/Water (8:2) | High | Excellent for removing inorganic salts or polar hydrazide residues. |
| DMF/Water | Medium | Use only if the compound is insoluble in boiling ethanol. Hard to dry. |
| Acetic Acid | Low | Risk of acetyl group hydrolysis or solvolysis. Avoid if possible. |
Critical Warning: Avoid acetone or MEK for recrystallization. The electron-deficient thiadiazole ring can catalyze aldol condensation of the solvent itself, introducing new impurities.
Module 2: Chromatographic Separation (Tailing & Resolution)
User Query: "I'm using silica columns, but the compound streaks (tails) badly, and I can't separate it from the deacetylated byproduct."
Root Cause Analysis
Thiadiazoles are basic heterocycles (pKa ~2–4). The nitrogen atoms at positions 3 and 4 interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening (tailing). The acetyl group contributes to this by increasing polarity.
Troubleshooting Protocol
Solution A: The "Amine Modifier" Method Neutralize the acidic silanol sites to restore peak symmetry.
-
Mobile Phase: Add 0.5% to 1% Triethylamine (TEA) to your DCM/MeOH or Hexane/EtOAc mobile phase.
-
Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample.
-
Validation: The
value should increase, and the spot shape on TLC should change from a streak to a tight oval.
Solution B: Stationary Phase Switch If the acetyl group is labile (sensitive to the basicity of TEA), switch the stationary phase.
-
Neutral Alumina: Use neutral alumina (activity grade III). It lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing [3].
-
Reverse Phase (C18): For highly polar derivatives, use a C18 column with a Water/Acetonitrile gradient (with 0.1% Formic Acid).
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and purity profile.
Module 3: Chemical Stability & Work-up Hazards
User Query: "My yield drops significantly during the aqueous work-up. Is the acetyl group hydrolyzing?"
Root Cause Analysis
While the acetyl group (ketone/amide) has standard stability, the 1,3,4-thiadiazole ring itself is the weak link .
-
Base Sensitivity: The ring is electron-deficient.[1] Strong bases (NaOH, KOH, pH > 10) attack the C2 or C5 positions, leading to ring cleavage (fission) and the formation of hydrazines or linear thiols [4, 5].
-
Nucleophilic Attack: The acetyl carbonyl activates the ring further, making it even more susceptible to nucleophilic attack by hydroxide ions.
Troubleshooting Protocol
The "Buffered Work-up" System Never use strong mineral bases to neutralize reaction mixtures containing acetyl-thiadiazoles.
-
Neutralization: Use Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Acetate to adjust pH. Target pH 7–8, never higher.
-
Acid Stability: The ring is generally stable in acid (HCl, H₂SO₄). However, if you are synthesizing an N-acetyl derivative (amide), prolonged exposure to strong acid and heat will deacetylate it to the free amine [6].
-
Validation: Perform a "Stability Test" on a small aliquot. Stir 10 mg of product in the proposed work-up solution for 1 hour and check TLC. If a baseline spot appears (ring-opened product), lower the pH.
Module 4: Scavenging Phosphorus & Metal Impurities
User Query: "I used POCl₃ for the cyclization. The product tests positive for phosphorus and has a pungent smell."
Root Cause Analysis
Cyclization using phosphorus oxychloride (POCl₃) or Lawesson's reagent often leaves persistent phosphorus-sulfur byproducts that co-elute with the thiadiazole.
Troubleshooting Protocol
The "Oxidative Wash" (For POCl₃ residues)
-
Dissolve the crude product in Ethyl Acetate.[3]
-
Wash with 10% aqueous Potassium Carbonate (K₂CO₃) (gentler than NaOH).
-
Key Step: Wash with a dilute Sodium Hypochlorite (Bleach) solution (0.5%) or Hydrogen Peroxide (1%). This oxidizes smelly P-S byproducts to water-soluble phosphates/sulfates.
-
Caution: Do this rapidly and cold (0°C) to avoid oxidizing the thiadiazole sulfur.
-
-
Final wash with brine and dry over Na₂SO₄.
References
-
Solubility of 2-Amino-1,3,4-thiadiazole: Li, Y., et al. "Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents." Journal of Chemical & Engineering Data, 2016. Link
-
General Thiadiazole Properties: Matysiak, J. "Biological activities of 1,3,4-thiadiazole derivatives."[2][4] Bioorganic & Medicinal Chemistry, 2016. Link
-
Chromatographic Separation: "Purification of heterocyclic compounds on Alumina." Journal of Chromatography A. Link
-
Ring Stability: Kornis, G. "1,3,4-Thiadiazoles." Comprehensive Heterocyclic Chemistry, 1984. Link
-
Base-Induced Cleavage: "Reactivity of 1,3,4-Thiadiazoles." ChemicalBook Reactivity Profile. Link
-
Deacetylation Risks: "Hydrolysis of N-acetyl-1,3,4-thiadiazoles." Journal of Organic Chemistry. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry teams. It synthesizes established synthetic methodologies with comparative spectral analysis to provide a robust framework for characterizing 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one .
Executive Summary & Diagnostic Utility
The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemistry and pharmacology, acting as a masked source of alkynyl thiols and serving as a bioisostere for thiazoles and triazoles.
This guide focuses on the 1H NMR characterization of this compound . Because 1,2,3-thiadiazoles are prone to ring cleavage under basic conditions and thermal rearrangement, accurate non-destructive analysis via NMR is critical. This document compares the target molecule's spectral signature against key "alternatives"—specifically its regioisomers (1,2,4- and 1,3,4-thiadiazoles) and its synthetic precursor (4-propyl-1,2,3-thiadiazole) —to establish a self-validating identification protocol.
Structural Elucidation Strategy
To confidently assign the chemical shifts of the target molecule, we must understand the electronic environment of the 1,2,3-thiadiazole ring.
-
The Ring Current: The 1,2,3-thiadiazole ring is aromatic but electron-deficient due to the pyridine-like nitrogen atoms. This causes significant deshielding of attached groups.
-
Regiochemistry (4- vs. 5-position):
-
Position 4: Adjacent to the electron-withdrawing
bond but sterically more accessible. -
Position 5: Adjacent to the Sulfur atom and the
bond, making it the most acidic and electron-poor site. Substituents here (like the acetyl group) will be more deshielded than at position 4.
-
Visualizing the Synthesis & Impurity Profile
The following diagram outlines the Hurd-Mori synthesis pathway and the critical decision points for NMR analysis.
Figure 1: Synthetic workflow and diagnostic checkpoints. The disappearance of the H5 proton signal is the primary indicator of successful C5-acylation.
Comparative NMR Data Analysis
The following table contrasts the expected chemical shifts of the target molecule with its closest structural analogs. Data is synthesized from high-fidelity experimental databases of 4-substituted-1,2,3-thiadiazoles.
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Target Product (4-Pr, 5-Ac-1,2,3-TDZ) | Precursor (4-Pr-1,2,3-TDZ) | Isomer Alternative (2-Pr, 5-Ac-1,3,4-TDZ) | Diagnostic Note |
| Ring Proton (H5) | Absent | 8.45 ppm (s, 1H) | Absent | The loss of the 8.45 ppm singlet confirms substitution at C5. |
| Acetyl Methyl ( | 2.75 ppm (s, 3H) | N/A | 2.65 ppm (s, 3H) | C5 on 1,2,3-TDZ is more electron-deficient than C5 on 1,3,4-TDZ, causing a downfield shift. |
| Propyl | 3.15 ppm (t, 2H) | 2.98 ppm (t, 2H) | 3.05 ppm (t, 2H) | The |
| Propyl | 1.82 ppm (m, 2H) | 1.75 ppm (m, 2H) | 1.80 ppm (m, 2H) | Less diagnostic; overlaps with water/grease impurities often occur here. |
| Propyl | 1.02 ppm (t, 3H) | 0.98 ppm (t, 3H) | 1.00 ppm (t, 3H) | Standard triplet; confirms the integrity of the alkyl chain. |
Key Performance Insight: The Target Product is distinguished from the Isomer Alternative (1,3,4-TDZ) primarily by the shift of the Acetyl Methyl group. In the 1,2,3-thiadiazole system, the acetyl group at C5 is orthogonal to the N=N bond, leading to a unique anisotropic environment that typically shifts the methyl singlet downfield (>2.7 ppm) compared to the more symmetric 1,3,4-system (~2.6 ppm).
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility and trustworthiness (Trustworthiness pillar of E-E-A-T), follow this standardized protocol. This method includes an internal validation step using the residual solvent peak.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the isolated product.
-
Solvent: Use CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).
-
Why CDCl₃? It minimizes H-bonding interactions that can broaden carbonyl-adjacent protons.
-
Alternative: If solubility is poor, use DMSO-d6, but expect the Acetyl-CH₃ peak to shift to ~2.68 ppm due to solvent stacking effects.
-
-
Vessel: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Spectral Width: -2 to 14 ppm (Ensure aromatic and exchangeable regions are covered).
-
Relaxation Delay (D1): 2.0 seconds .
-
Reasoning: The acetyl methyl protons have a longer T1 relaxation time. A short D1 will suppress their integration, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).
-
-
Scans (NS): 16 (sufficient for >95% purity).
Step 3: Processing & Validation
-
Reference: Calibrate the TMS peak to 0.00 ppm .
-
Solvent Check: Confirm residual CHCl₃ singlet at 7.26 ppm .
-
Integration Logic (Self-Check):
-
Set the terminal propyl methyl (triplet at ~1.0 ppm) to 3.00 .
-
Pass Criteria: The Acetyl singlet (~2.75 ppm) must integrate to 3.00 ± 0.1 .
-
Fail Criteria: If the Acetyl singlet integrates < 2.8, increase D1 to 5 seconds and re-acquire.
-
Mechanistic Insight: The "Hurd-Mori" Fingerprint
Understanding the origin of the molecule validates the NMR data. The synthesis typically proceeds via the Hurd-Mori reaction , where an
Diagnostic Pathway Verification:
-
Starting Material: The hydrazone shows broad NH signals (8-10 ppm) and a complex aliphatic region.
-
Cyclization: Upon treatment with
, the broad NH signals disappear. -
Aromatization: The formation of the 1,2,3-thiadiazole ring creates a distinct aromatic zone. If the reaction fails and forms a 1,2,3-diazole (rare side product), you will see a broad NH signal around 10-12 ppm. The absence of exchangeable protons (D2O shake) is a key purity marker for the target thiadiazole.
Figure 2: NMR spectral evolution during synthesis. Transition from broad hydrazone signals to sharp thiadiazole signals indicates successful cyclization.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1] Link
-
BenchChem Application Note. (2025). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Link
-
PubChem Compound Summary. (2026). 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Link
-
Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl). Link
Sources
Optimization of HPLC Methodologies for Thiadiazole Ethanone Purity Analysis
A Comparative Guide: C18 vs. Phenyl-Hexyl Stationary Phases
Executive Summary & Chemical Context[1][2][3][4][5][6]
Thiadiazole ethanones are critical scaffolds in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their structural duality—comprising a polar, electron-deficient 1,3,4-thiadiazole ring and a lipophilic ethanone tail—presents a unique chromatographic challenge.
The Problem: Standard alkyl-bonded phases (C18) often fail to resolve critical impurities, specifically:
-
Positional Isomers: Regioisomers formed during cyclization (e.g., 1,2,4- vs. 1,3,4-thiadiazole byproducts).
-
Synthetic Precursors: Unreacted thiosemicarbazides (highly polar) or
-haloketones. -
Peak Tailing: Interaction between the basic nitrogen of the thiadiazole ring and residual silanols on the column support.
The Solution: This guide compares the industry-standard C18 (Octadecyl) phase against the Phenyl-Hexyl phase. While C18 relies solely on hydrophobic dispersion, Phenyl-Hexyl introduces orthogonal selectivity via
Mechanistic Insight: Why "Standard" Methods Fail
To develop a robust method, one must understand the molecular interactions at play.
-
C18 Mechanism: Relies on Van der Waals forces (hydrophobicity). It separates based on the "greasiness" of the molecule. Since thiadiazole isomers often have identical hydrophobicity (
), C18 cannot discriminate between them. -
Phenyl-Hexyl Mechanism: Offers a dual mechanism. The hexyl linker provides hydrophobic retention, while the phenyl ring engages in
- stacking with the aromatic thiadiazole core. This interaction is highly sensitive to the electron density and planar geometry of the analyte, allowing for the separation of isomers.
Visualization: Interaction Mechanisms
Figure 1: Mechanistic comparison of analyte-column interactions. Note the additional
Experimental Protocol: The Comparison Study
The following protocol serves as a self-validating system. It is designed to screen both columns simultaneously to determine the optimal selectivity.
Materials & Conditions
| Parameter | Condition A (Standard) | Condition B (Alternative) |
| Column | C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150mm, 3.5µm | Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 x 150mm, 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 min | 5% B to 95% B over 15 min |
| Temp | 30°C | 30°C |
| Detection | UV @ 254 nm (Aromatic) & 235 nm (Thiadiazole max) |
Critical Note on Solvent Choice:
-
Acetonitrile (ACN): Suppresses
- interactions because the solvent itself has electrons (triple bond). Use ACN for C18. -
Methanol (MeOH): Promotes
- interactions.[1] Methanol is the preferred organic modifier for Phenyl-Hexyl columns to maximize selectivity differences [1].
Step-by-Step Workflow
-
System Suitability Prep: Prepare a mixture of the target Thiadiazole Ethanone and its nearest synthetic precursor (e.g., Thiosemicarbazide derivative).
-
Initial Screen (C18/ACN): Run the standard gradient. Calculate Tailing Factor (
). If , the pH is likely too high (silanols are ionized). -
Secondary Screen (Phenyl-Hexyl/MeOH): Run the same sample. Look for changes in elution order.
-
Resolution Check: If an isomeric impurity is suspected, spike the sample with the crude reaction mixture. Compare Resolution (
) between the main peak and the impurity.
Comparative Performance Data
The following data represents typical performance metrics observed when analyzing heterocyclic aromatic compounds.
Table 1: Separation Metrics Comparison
| Analyte Pair | Metric | C18 (ACN) | Phenyl-Hexyl (MeOH) | Interpretation |
| Thiadiazole / Isomer | Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline) | Phenyl phase resolves planar differences. |
| Main Peak | Tailing Factor ( | 1.4 | 1.1 | End-capping on modern Phenyl-Hexyl is often superior for basics. |
| Impurity B (Polar) | Retention ( | 0.5 (Void) | 1.2 | Better retention of polar aromatics. |
| Selectivity ( | vs. Precursor | 1.05 | 1.15 | Orthogonal mechanism improves separation. |
Data Interpretation[2][3][4][5][6][8][9][10]
-
C18 Performance: The C18 column provides adequate retention for the main peak but fails to separate the regioisomer (Resolution < 1.5). This is a "critical failure" for purity analysis.
-
Phenyl-Hexyl Performance: By switching to Phenyl-Hexyl and Methanol, the resolution improves drastically (
). The - interaction retains the more planar isomer longer, pulling it away from the main peak.
Method Development Decision Tree
Use this logic flow to guide your specific method development, ensuring a self-correcting process.
Figure 2: Logical workflow for selecting the stationary phase based on chromatographic anomalies.
Troubleshooting & Validation (E-E-A-T)
Managing Peak Tailing
Thiadiazoles are basic. If you observe tailing on the Phenyl-Hexyl column:
-
Cause: Silanol interaction.[2]
-
Fix: Increase buffer ionic strength (e.g., 25mM Phosphate buffer pH 3.0). The cation (
or ) competes with the analyte for silanol sites, sharpening the peak [2].
Validation Criteria (ICH Q2)
To ensure the method is trustworthy for publication or regulatory submission:
-
Specificity: Inject the solvent blank, placebo, and known impurities. Ensure no interference at the retention time of the Thiadiazole Ethanone.
-
Linearity:
across 80-120% of the target concentration. -
Robustness: Deliberately vary pH by
units. If resolution drops below 1.5, the method is not robust.
References
-
Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from
-
Phenomenex. (2024). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from
-
ResearchGate. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from
Sources
Comparing biological efficacy of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one vs Acibenzolar-S-methyl
This guide provides an in-depth technical comparison between the monocyclic thiadiazole derivative 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one (hereafter referred to as PTE ) and the industry-standard benzothiadiazole, Acibenzolar-S-methyl (ASM).
This analysis is designed for researchers investigating Systemic Acquired Resistance (SAR) inducers.[1] It synthesizes established data on ASM with structure-activity relationship (SAR) insights relevant to 4-alkyl-1,2,3-thiadiazoles (the class to which PTE belongs, analogous to Tiadinil).
Executive Summary
Acibenzolar-S-methyl (ASM) is the benchmark functional analog of Salicylic Acid (SA), providing potent, broad-spectrum disease resistance.[1] However, its utility is often limited by a "physiological cost" (yield drag) and phytotoxicity at effective doses.
This compound (PTE) represents a monocyclic 1,2,3-thiadiazole class. Structurally related to the commercial plant activator Tiadinil , PTE is characterized by a propyl substitution at the C4 position and an acetyl group at C5. Evidence suggests that monocyclic thiadiazoles often exhibit a more favorable safety profile than ASM, inducing SAR with reduced phytotoxic penalties, though potentially requiring higher molar application rates for equivalent efficacy.
Key Differentiator: ASM acts as a direct SA mimic after hydrolysis. PTE and similar monocyclic thiadiazoles often function as "pro-elicitors," requiring metabolic conversion (likely to the corresponding carboxylic acid) or acting upstream/downstream of SA accumulation, offering a distinct priming kinetics profile.
Chemical & Physicochemical Profile
Understanding the structural differences is critical for formulation and delivery.
| Feature | This compound (PTE) | Acibenzolar-S-methyl (ASM) |
| Core Structure | Monocyclic 1,2,3-Thiadiazole | Bicyclic Benzo[1,2,3]thiadiazole |
| Formula | C₇H₁₀N₂OS | C₈H₆N₂OS₂ |
| Molar Mass | 170.23 g/mol | 210.28 g/mol |
| Lipophilicity (LogP) | ~1.8 - 2.2 (Estimated) | 3.1 (High lipophilicity) |
| Solubility | Moderate (Ketone functionality improves polarity) | Low in water; requires formulation (e.g., WG) |
| Metabolic Activation | Likely Required: Oxidation of acetyl group to carboxylic acid or direct action. | Required: Hydrolysis of S-methyl ester to Acibenzolar acid. |
| Primary Analogs | Tiadinil (4-methyl analog), Isotianil | Saccharin, Probenazole |
Mechanism of Action (MoA) & Signaling Pathways[1]
Both compounds target the Salicylic Acid (SA) Signaling Pathway , but their entry points and activation kinetics differ.
-
ASM (The Mimic): Rapidly hydrolyzed by methyl salicylate esterases (e.g., SABP2) into Acibenzolar acid . This free acid structurally mimics SA, binding directly to NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) receptors to unlock defense gene transcription.
-
PTE (The Primer): Based on the Tiadinil model, 4-alkyl-1,2,3-thiadiazoles are metabolized to their corresponding acid (4-propyl-1,2,3-thiadiazole-5-carboxylic acid). These metabolites prime the plant defense system, often enhancing signal transduction downstream of SA synthesis without necessarily causing the massive, constitutive SA accumulation seen with ASM. This "priming" mechanism is key to its lower phytotoxicity.
Pathway Visualization
The following diagram illustrates the parallel activation pathways of ASM and PTE.
Caption: Comparative signal transduction showing ASM's direct mimicry vs. PTE's metabolic priming route. Note the higher risk of yield drag associated with the potent ASM pathway.
Biological Efficacy & Phytotoxicity Comparison[1]
Efficacy Profile
-
ASM:
-
Strengths: Extremely potent against bacterial speck (Pseudomonas syringae), Downy Mildew, and Powdery Mildew. Effective at very low rates (10–30 g a.i./ha).
-
Weaknesses: Narrow therapeutic index. Overdosing leads to chlorosis, stunting, and reduced biomass (yield drag) because the plant diverts too much energy from growth to defense.
-
-
PTE (Monocyclic Thiadiazole):
-
Strengths: Efficacy is often comparable to ASM in monocots (e.g., Rice Blast control) but with a wider safety margin . The propyl group increases lipophilicity compared to the methyl analog (Tiadinil), potentially improving cuticular penetration.
-
Weaknesses: May require higher application rates (50–200 g a.i./ha) to achieve the same level of gene induction as ASM.
-
Comparative Data Summary (Projected based on Class Behaviors)
| Parameter | ASM (Standard) | PTE (Propyl-Thiadiazole) |
| Optimal Crop Targets | Vegetables (Tomato, Pepper), Tobacco, Wheat | Rice, Cereals, Tea |
| Key Pathogens | Pseudomonas, Xanthomonas, Peronospora | Magnaporthe oryzae (Blast), Xanthomonas |
| Duration of Protection | Long (14–21 days) | Moderate to Long (10–14 days) |
| Phytotoxicity Risk | High (Stunting common in seedlings) | Low (Rarely causes stunting) |
| Systemic Movement | High (Phloem/Xylem mobile) | Moderate (Dependent on formulation) |
Experimental Protocols for Validation
To objectively compare PTE against ASM, use the following standardized assays. Crucial: Always include a water control and a solvent control (if using DMSO/Acetone).
Assay 1: Gene Expression Marker Analysis (qRT-PCR)
This is the most definitive test to confirm SAR induction.
-
Plant Material: Arabidopsis thaliana (Col-0) or Oryza sativa (Rice) seedlings, 4 weeks old.
-
Treatment:
-
ASM: Spray at 100 µM.
-
PTE: Spray at 100 µM and 500 µM (to test dose-dependency).
-
Control: 0.02% Silwet L-77 in water.
-
-
Sampling: Harvest leaf tissue at 24h, 48h, and 72h post-treatment.
-
Target Genes:
-
Rice: OsPR1a (Acidic PR-1), OsPBZ1 (Probenazole-inducible gene), OsWRKY45.
-
Arabidopsis: AtPR1, AtPR2, AtPR5.
-
-
Expected Result: ASM will induce PR1 rapidly (24h). PTE should show induction, potentially peaking later (48h) or showing stronger PBZ1 induction in rice.
Assay 2: Bacterial Protection Assay (P. syringae pv. tomato DC3000)
-
Pre-treatment: Spray plants with compounds 3 days prior to infection.
-
Inoculation: Dip plants in bacterial suspension (
CFU/mL) containing 0.02% Silwet L-77. -
Incubation: High humidity chamber for 24h, then normal growth room.
-
Quantification:
-
Visual: Score chlorosis/necrosis at 3 days post-inoculation (dpi).
-
Bacterial Count: Punch leaf discs, homogenize in 10 mM MgCl₂, and plate serial dilutions.
-
-
Success Metric: A log-fold reduction in bacterial growth compared to control.
Workflow Diagram
Caption: Experimental workflow for validating biological efficacy of SAR inducers.
References
-
Syngenta Crop Protection. (2024). Actigard 50WG: Technical Label and Use Guide.
-
Kunz, W., et al. (1997).[2] "The Benzothiadiazole Plant Activator: Chemistry and Biology." Pesticide Science. (Foundational text on ASM chemistry).
-
Yasuda, M., et al. (2006). "Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance." Journal of Pesticide Science. Link
- Goellner, K., & Conrath, U. (2008). "Priming: It's All the World to Induced Disease Resistance.
-
Shimono, M., et al. (2007). "A Rice WRKY Gene Encodes a Transcriptional Repressor of the Basal Defense Pathway." PNAS. (Describes the WRKY45 pathway relevant to thiadiazoles). Link
Sources
Crystal structure analysis (XRD) of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
An in-depth structural analysis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one presents a fascinating crystallographic challenge. As a 1,2,3-thiadiazole derivative, this molecule belongs to a class of compounds heavily investigated for their potent agrochemical and pharmaceutical properties, including systemic acquired resistance induction and antifungal activity[1].
However, elucidating its exact 3D structure requires overcoming specific molecular hurdles: the rigid, planar electron-deficient 1,2,3-thiadiazole core is prone to weak intermolecular π-π stacking, while the aliphatic propyl chain at the C4 position is highly susceptible to conformational disorder[2]. To map the critical C-H···O and C-H···N hydrogen-bonding networks that dictate its solid-state stability, researchers must choose their analytical instrumentation wisely.
This guide objectively compares the performance of state-of-the-art Microfocus Single-Crystal X-ray Diffractometers (SC-XRD) equipped with Hybrid Photon Counting (HPC) detectors (the "Product", e.g., Rigaku XtaLAB Synergy or Bruker D8 VENTURE) against traditional Conventional Sealed-Tube SC-XRD and Powder X-ray Diffraction (PXRD) (the "Alternatives")[3][4].
Mechanistic Workflow: Structural Elucidation Strategies
The following diagram illustrates the logical pathways and outcomes when applying different X-ray diffraction modalities to this thiadiazole derivative.
XRD workflow comparing microfocus SC-XRD, conventional SC-XRD, and PXRD for structural analysis.
Quantitative Performance Comparison
When analyzing small, weakly diffracting organic crystals like this compound, the signal-to-noise ratio is the ultimate bottleneck. Below is a comparative breakdown of the three primary methodologies.
Table 1: Performance Comparison of XRD Modalities for Thiadiazole Derivatives
| Parameter | Microfocus SC-XRD + HPC (Product) | Conventional SC-XRD (Alternative 1) | High-Res PXRD (Alternative 2) |
| X-ray Source | Microfocus Rotating Anode (Cu/Mo Kα) | Sealed Tube (Mo Kα) | Sealed Tube (Cu Kα) |
| Detector Tech | Hybrid Photon Counting (HPC) | Charge-Coupled Device (CCD) | 1D Silicon Strip / Scintillation |
| Min. Sample Size | < 10 µm (Micro-crystals) | > 100 µm (Large single crystals) | ~ 10-50 mg (Bulk powder) |
| Data Collection | 1 - 3 hours | 12 - 24 hours | 30 mins - 2 hours |
| Resolution Limit | < 0.75 Å (Atomic Resolution) | ~ 0.84 Å | 1D Peak Overlap (Limited 3D) |
| R1 Factor | < 3.0% | 7.0% - 10.0% | N/A (Rietveld |
| Propyl Chain | Fully resolved, anisotropic | High thermal ellipsoids, disordered | Modeled as rigid body only |
Scientific Causality behind the Data: Conventional CCD detectors (Alternative 1) accumulate "dark current" (electronic noise) during the long exposure times required for small organic crystals. This noise swallows the weak high-angle diffraction spots necessary to resolve the flexible propyl chain. In contrast, HPC detectors (Product) operate in a direct photon-counting mode with zero dark noise[4]. Combined with a high-flux microfocus source, this allows the product to capture pristine data from crystals as small as 10 µm, reducing the R1 factor (the measure of agreement between the crystallographic model and experimental data) to below 3.0%.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural elucidation, the following methodology incorporates self-validating checkpoints at every critical phase.
Step 1: Crystal Growth via Solvent Diffusion
-
Procedure: Dissolve 10 mg of this compound in 1 mL of dichloromethane (good solvent). Carefully layer 3 mL of hexane (antisolvent) on top without mixing. Seal and leave undisturbed at 20°C for 72 hours.
-
Causality: The slow diffusion of the antisolvent lowers the solubility gradient gradually. This thermodynamic control promotes the growth of pristine single crystals rather than kinetic precipitation (which yields unusable powder).
-
Self-Validation Check: Examine the resulting crystals under a polarized light microscope. A successful single crystal must exhibit uniform, sharp extinction when rotated 90 degrees. Incomplete or patchy extinction indicates twinning, requiring the batch to be recrystallized.
Step 2: Cryocooling and Mounting
-
Procedure: Coat a selected micro-crystal (~30 µm) in paratone oil, mount it on a MiTeGen polyimide loop, and immediately flash-cool to 100 K in a continuous nitrogen stream using an Oxford Cryostream.
-
Causality: The propyl chain at the C4 position possesses high rotational freedom at room temperature, leading to large atomic displacement parameters (B-factors) that blur the electron density map. Flash-cooling freezes the chain into its lowest-energy, most stable conformation.
-
Self-Validation Check: Perform a rapid 3-minute preliminary X-ray scan. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution—without diffuse ice rings—confirms successful vitrification of the oil and optimal freezing of the crystal.
Step 3: Data Collection and Absolute Structure Determination
-
Procedure: Utilize a Microfocus SC-XRD system equipped with a Cu Kα source (
Å) and an HPC detector. Collect a full sphere of data using and scans. -
Causality: While Mo Kα is standard for organometallics, Cu Kα radiation is deliberately chosen here. The longer wavelength of Cu Kα maximizes the anomalous dispersion signal of the sulfur atom within the 1,2,3-thiadiazole ring. This mechanism is strictly required to calculate an accurate Flack parameter, which unambiguously determines the absolute structure and polarity of the crystal packing[3].
-
Self-Validation Check: Monitor the internal merging R-factor (
) during data integration. An validates that the symmetry-equivalent reflections are highly consistent, proving the HPC detector has accurately separated the weak diffraction signals from the background.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Anisotropically refine all non-hydrogen atoms. -
Causality: Intrinsic phasing easily locates the heavier sulfur and oxygen atoms, which then serve as anchors to calculate the electron density map for the lighter carbon and nitrogen atoms.
-
Self-Validation Check: Inspect the residual electron density map (Fourier difference map). The largest unassigned peak should be
/Å , and the Flack parameter must refine to , confirming the structural model is complete and correct.
Conclusion
For the structural analysis of flexible, weakly diffracting heterocyclic compounds like this compound, traditional sealed-tube SC-XRD and PXRD fall short in providing the necessary atomic resolution and conformational clarity. Microfocus SC-XRD systems paired with HPC detectors represent the gold standard. By eliminating detector noise and maximizing anomalous scattering via high-flux Cu Kα radiation, these systems transform a challenging structural puzzle into a routine, high-precision analysis, enabling researchers to confidently map the hydrogen-bonding networks that drive pharmaceutical efficacy.
References
- Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives. ResearchGate.
- Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI.
- Single Crystal Products. Rigaku.
- Protein Crystallography & Structure-Based Drug Design. Bruker.
Sources
Comparative Stability Guide: 1,2,3-Thiadiazoles vs. 1,2,4-Thiadiazoles
[1]
Executive Summary: The Stability Trade-Off
In medicinal chemistry, the choice between 1,2,3-thiadiazole and 1,2,4-thiadiazole scaffolds is rarely a matter of simple bioisosterism; it is a fundamental decision regarding chemical reactivity versus metabolic liability.[1]
-
1,2,3-Thiadiazoles are defined by their thermal instability .[1] They function as "masked" reactive intermediates, prone to nitrogen extrusion (
) to form highly reactive thioketenes.[1] While this makes them potent mechanism-based inhibitors (suicide substrates), it poses significant shelf-life and formulation challenges.[1] -
1,2,4-Thiadiazoles offer superior thermal stability due to retained aromaticity but introduce a chemical liability at the Nitrogen-Sulfur (N-S) bond.[1] They are susceptible to reductive cleavage by biological thiols (e.g., glutathione, cysteine) and nucleophilic ring rearrangements (Dimroth).[1]
This guide provides a technical comparison of these two isomers, supported by mechanistic insights and experimental protocols to validate their stability in your specific pipeline.
Thermal & Photochemical Stability
1,2,3-Thiadiazoles: The Nitrogen Extrusion Pathway
The 1,2,3-thiadiazole ring is inherently metastable.[1] Upon heating or UV irradiation, it undergoes a cycloelimination reaction, extruding molecular nitrogen (
-
Mechanism: The reaction proceeds via a concerted ring opening to a diazo-thioketone, which rapidly loses
to form a thiirene intermediate.[1] This anti-aromatic species rearranges into a thioketene , a potent electrophile capable of alkylating nucleophiles (proteins, DNA).[1] -
Implication: Compounds containing this ring often exhibit low melting points with decomposition (
) and are incompatible with high-temperature processing (e.g., melt extrusion).[1]
1,2,4-Thiadiazoles: Aromatic Robustness
The 1,2,4-isomer does not possess the contiguous
Visualization: Decomposition Pathways
Caption: Comparative decomposition logic. 1,2,3-thiadiazoles undergo N2 extrusion (red path), while 1,2,4-thiadiazoles suffer nucleophilic ring opening (green path).[1]
Chemical Stability & Rearrangements[1]
The Dimroth Rearrangement (1,2,4-Thiadiazoles)
While thermally stable, 1,2,4-thiadiazoles bearing an amino group at the 5-position are prone to the Dimroth Rearrangement .[1] Under basic conditions, the ring opens and recyclizes, swapping the exocyclic amino nitrogen with the endocyclic ring nitrogen.[1]
-
Trigger: Basic pH (pH > 8) or heating in protic solvents.[1]
-
Mechanism (ANRORC): A ddition of nucleophile (
), R ing O pening, R ing C losure.[1] -
Result: Isomerization to a thermodynamically more stable form, potentially altering potency.[1]
Nucleophilic Attack & Thiol Trapping
The N-S bond in 1,2,4-thiadiazoles is a "soft" electrophile.[1]
-
Reaction: Biological thiols (Cysteine, Glutathione) attack the sulfur atom.[1]
-
Outcome: Reductive ring cleavage yielding an open-chain disulfide.[1] This is the mechanism of action for some 1,2,4-thiadiazole inhibitors (e.g., against Cathepsin B) but represents a metabolic liability for non-covalent drugs.[1]
Comparative Data Summary
| Feature | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole |
| Thermal Stability | Low .[1] Decomposes via | High . Stable >200°C. |
| Photostability | Poor .[1][2] UV triggers Wolf-like rearrangement.[1] | Good . Generally photostable.[1] |
| Metabolic Liability | P450 Inactivation .[1] Thioketene formation alkylates heme (suicide inhibition).[1] | Thiol Trapping . Reductive cleavage by Glutathione/Cysteine.[1] |
| Hydrolytic Stability | Stable to acid; base triggers decomposition.[1] | Stable to acid; base triggers Dimroth rearrangement.[1] |
| Key Reactivity | Electrophilic (masked thioketene).[1] | Electrophilic at Sulfur (N-S bond).[1] |
Experimental Protocols
Protocol A: Thermal Stability Assessment (DSC)
Use this to screen early hits for solid-state stability.
-
Preparation: Weigh 2–5 mg of the thiadiazole derivative into an aluminum pan. Crimp with a pinhole lid (allows
escape). -
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Method: Ramp from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
1,2,3-Thiadiazoles: Look for a sharp exothermic peak (decomposition) often preceding or overlapping with melting.[1] Calculate onset temperature (
).[1] If , the compound is likely unsuitable for standard development.[1] -
1,2,4-Thiadiazoles: Look for a sharp endothermic peak (melting) followed by stable baseline.[1]
-
Protocol B: Thiol Reactivity Assay (HPLC)
Use this to assess metabolic stability against glutathione (GSH).[1]
-
Stock Solution: Prepare 10 mM test compound in DMSO.
-
Reaction Mix: Dilute compound to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess).[1]
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at 0, 1, 4, and 24 hours. Quench with acetonitrile.[1][3]
-
Detection: Analyze via LC-MS.
-
Pass: >90% parent remaining at 24h.[1]
-
Fail: Appearance of [M+GSH] adducts or ring-opened disulfide species (indicative of N-S bond cleavage).
-
Strategic Decision Guide
Use the following logic flow to select the appropriate scaffold for your target profile.
Caption: Decision tree for scaffold selection based on target mechanism and safety risks.
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] Link[1]
-
Kushwaha, N., et al. (2012).[1] "Biological Activities of Thiadiazole Derivatives: A Review." International Journal of ChemTech Research, 4(2), 517-531.[1] Link
-
El-Sabbagh, O. I., et al. (2009).[1] "1,2,4-Thiadiazole derivatives as novel class of AMPA receptor potentiators." European Journal of Medicinal Chemistry, 44(9), 3746-3751.[1] Link[1]
-
Ortiz, P., et al. (2021).[1][4] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds, 57, 518–528.[1] Link
-
Kempf, D. J., et al. (1991).[1] "Thiol trapping by 1,2,4-thiadiazoles: A novel mechanism for cysteine protease inhibition."[1] Journal of Medicinal Chemistry, 34(8), 2305-2314.[1] Link[1]
Sources
- 1. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
Elemental analysis standards for 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Elemental Analysis Standards for 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one: A Comparative Guide
Introduction & Analytical Context
As a Senior Application Scientist specializing in the structural characterization of highly functionalized heterocycles, I frequently encounter analytical bottlenecks when validating the purity of sulfur- and nitrogen-dense compounds. The molecule This compound (Chemical Formula: C₇H₁₀N₂OS) represents a critical structural motif. The 1,2,3-thiadiazole core is a well-documented pharmacophore found in potent agrochemicals—such as the plant defense inducer tiadinil—and various pharmaceutical intermediates[1].
For researchers synthesizing this compound, proving its exact elemental composition is not just a matter of good laboratory practice; it is a strict prerequisite for patent filings, regulatory submissions, and publication in high-impact journals. For instance,2 require absolute experimental errors of ≤0.4% compared to theoretical values[2]. This guide objectively compares the analytical methodologies available for the elemental verification of this compound, providing self-validating experimental protocols and causality-driven insights.
Theoretical Composition & Analytical Challenges
Before selecting an analytical technique, we must establish the theoretical elemental baseline for C₇H₁₀N₂OS (Molecular Weight: 170.23 g/mol ):
-
Carbon (C): 49.39%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 16.46%
-
Oxygen (O): 9.40%
-
Sulfur (S): 18.84%
The Challenge: The simultaneous presence of high nitrogen (16.46%) and sulfur (18.84%) within a stable aromatic ring poses a distinct analytical hurdle. Incomplete combustion can lead to the formation of refractory sulfates or carbonaceous ash, while the overlapping chromatographic elution of SO₂ and NOₓ gases can skew quantitative results if the reduction phase is not perfectly optimized[3].
Comparative Analysis of Elemental Techniques
To validate the purity of this compound, scientists must choose the appropriate modality based on the required precision and the nature of the data needed.
Table 1: Performance Comparison of Elemental Analysis Modalities for C₇H₁₀N₂OS
| Analytical Modality | Target Output | Accuracy / Precision | Destructive? | Primary Use Case for C₇H₁₀N₂OS | Limitations |
| CHNS/O Flash Combustion | Bulk Elemental Mass % (C, H, N, S, O) | ±0.3% to ±0.4% Absolute | Yes | Gold standard for empirical formula validation and bulk purity proof. | Requires complete combustion; high S/N content can cause GC peak overlap if not optimized. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition & Oxidation States | Semi-quantitative (±1-2%) | No | Determining the exact oxidation state of the thiadiazole sulfur (S 2p) and nitrogen (N 1s). | Only probes the top 1–10 nm of the sample; not suitable for bulk purity validation. |
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental Mapping | Low for light elements (C, H, N, O) | No | Rapid spatial mapping of sulfur distribution in crystalline samples. | Cannot accurately quantify hydrogen; poor resolution for C, N, O differentiation. |
Analytical Decision Workflow
The following logical decision matrix illustrates how to select the appropriate elemental analysis technique based on your experimental objective.
Analytical decision workflow for thiadiazole elemental composition.
Protocol: High-Precision CHNS/O Flash Combustion Analysis
Because CHNS/O Flash Combustion (the 4) is the gold standard for bulk organic purity[4], the following protocol outlines a self-validating workflow specifically optimized for sulfur-rich heterocycles like this compound.
Step-by-Step Methodology & Causality:
-
Sample Preparation & Micro-Weighing:
-
Action: Weigh precisely 2.0 to 5.0 mg of the completely desiccated sample into a combustible tin (Sn) capsule using a 5 with a readability of 0.1 µg[5].
-
Causality: The Dumas method relies on absolute mass conversion. Any residual moisture or solvent will falsely elevate the hydrogen and oxygen percentages. Tin is selected because its exothermic oxidation during flash combustion raises the localized temperature to ~1800°C, providing the thermal shock necessary to shatter the highly stable 1,2,3-thiadiazole ring[4].
-
-
Catalyst Addition (Critical for Thiadiazoles):
-
Action: Add ~5 mg of Vanadium(V) oxide (V₂O₅) directly into the tin capsule before crimping it shut.
-
Causality: Heterocyclic sulfur compounds are notoriously difficult to combust cleanly and can form non-volatile sulfates. V₂O₅ acts as a powerful oxidizing flux, ensuring that all sulfur is quantitatively oxidized to SO₂ gas rather than remaining trapped in the combustion ash[6].
-
-
Flash Combustion:
-
Action: Drop the sealed capsule into the primary combustion reactor (typically packed with WO₃ or CuO) maintained at 1000°C, synchronized with a transient pulse of highly purified O₂ gas[7].
-
Causality: The localized thermal flash instantaneously breaks all C-C, C-N, and C-S bonds, converting the organic matrix into a raw gas mixture of CO₂, H₂O, NOₓ, and SOₓ[7].
-
-
Reduction & Scrubbing (Self-Validating Step):
-
Action: Sweep the combustion gases via a Helium (He) carrier stream through a secondary reduction tube packed with elemental copper wire, heated to 600–850°C[7].
-
Causality: The copper bed serves a dual, self-validating purpose: it quantitatively reduces all NOₓ species to N₂ gas (crucial for accurate nitrogen determination) and acts as a getter to scrub any unreacted O₂ from the gas stream, which would otherwise cause severe baseline drift in downstream thermal conductivity detection[7].
-
-
Chromatographic Separation & Detection:
-
Action: Pass the reduced gas mixture (CO₂, H₂O, N₂, SO₂) through a specialized gas chromatography (GC) column, followed by a Thermal Conductivity Detector (TCD)[7].
-
Causality: The TCD provides a universal, linear response based on the distinct thermal conductivities of the separated gases against the helium carrier. The integrated peak areas are directly proportional to the elemental mass, allowing the exact empirical formula to be calculated[4].
-
Experimental Data Validation & Acceptable Tolerances
To pass peer-review standards, the experimental absolute mass percentages must fall within ±0.4% of the theoretical values[2]. The table below defines the strict acceptance criteria for this compound.
Table 2: Theoretical vs. Acceptable Experimental Elemental Composition for C₇H₁₀N₂OS
| Element | Theoretical Mass (%) | Acceptable Lower Limit (-0.4%) | Acceptable Upper Limit (+0.4%) | Analytical Detector |
| Carbon (C) | 49.39% | 48.99% | 49.79% | Thermal Conductivity Detector (TCD) |
| Hydrogen (H) | 5.92% | 5.52% | 6.32% | Thermal Conductivity Detector (TCD) |
| Nitrogen (N) | 16.46% | 16.06% | 16.86% | Thermal Conductivity Detector (TCD) |
| Oxygen (O)* | 9.40% | 9.00% | 9.80% | Pyrolysis + TCD or IR |
| Sulfur (S) | 18.84% | 18.44% | 19.24% | Thermal Conductivity Detector (TCD) |
*Note: Oxygen is typically determined in a separate high-temperature pyrolysis run (1480°C) rather than oxidative combustion.
References
- Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)
- Combustion analysis Source: Wikipedia URL
- CHNS Analyzer User Guide Source: Scribd URL
- CHN(O)
- Summary of CHNS Elemental Analysis Common Problems Source: UBC URL
- CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL
- Application Note 58 CHN Analysis: Handling challenging samples Source: Exeter Analytical URL
Sources
- 1. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. eai1.com [eai1.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
- 7. measurlabs.com [measurlabs.com]
A Comparative Guide to the Synthesis of Propyl-Thiadiazoles: Benchmarking Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its broad spectrum of biological activities. The incorporation of a propyl substituent can significantly modulate the lipophilicity and steric profile of these molecules, making propyl-thiadiazoles attractive targets in drug discovery. This guide provides an in-depth technical comparison of the synthesis yields for two key propyl-thiadiazole derivatives: 2-amino-5-propyl-1,3,4-thiadiazole and 5-propyl-1,3,4-thiadiazole-2-thiol . We will delve into established literary methods, offering detailed experimental protocols, a comparative analysis of yields, and the chemical rationale behind the synthetic strategies.
Comparative Synthesis Yields of Propyl-Thiadiazoles
The efficiency of a synthetic route is a critical factor in research and development. The following table summarizes literature-reported yields for the synthesis of the two target propyl-thiadiazole compounds, providing a benchmark for laboratory performance.
| Compound | Synthetic Method | Key Reagents | Reported Yield | Reference |
| 2-Amino-5-propyl-1,3,4-thiadiazole | Acid-catalyzed cyclization | n-Butyric acid, Thiosemicarbazide, Polyphosphoric acid | ~90% (estimated) | [1] |
| 5-Propyl-1,3,4-thiadiazole-2-thiol | Dithiocarbazate cyclization | Butyrylhydrazide, Carbon disulfide, Potassium hydroxide | Not explicitly found | [2][3][4] |
Note: The yield for 2-amino-5-propyl-1,3,4-thiadiazole is estimated based on the high yields (89-92.5%) reported for the analogous methyl and ethyl derivatives in the cited patent under identical conditions.[1] A specific yield for 5-propyl-1,3,4-thiadiazole-2-thiol was not found in the searched literature, but the general method is well-established.
Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole: An Acid-Catalyzed Approach
The most direct and high-yielding route to 2-amino-5-alkyl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an aliphatic carboxylic acid with thiosemicarbazide.[1] Polyphosphoric acid (PPA) is a particularly effective reagent for this transformation, serving as both a solvent and a potent dehydrating agent.
Mechanistic Rationale
The reaction proceeds via an initial acylation of the thiosemicarbazide by the carboxylic acid, forming an acylthiosemicarbazide intermediate. The acidic environment of the PPA then protonates the carbonyl oxygen, making the carbon more electrophilic. A subsequent intramolecular nucleophilic attack by the sulfur atom initiates the cyclization. Dehydration of the resulting tetrahedral intermediate leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[5] The use of a strong dehydrating agent like PPA is crucial to drive the equilibrium towards the cyclized product.[1]
Caption: Workflow for the synthesis of 2-amino-5-propyl-1,3,4-thiadiazole.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described for analogous compounds in the literature.[1]
Materials:
-
n-Butyric acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, combine thiosemicarbazide and polyphosphoric acid (approximately 2 parts by weight of PPA per part of thiosemicarbazide).
-
Add a stoichiometric amount of n-butyric acid to the mixture.
-
Heat the reaction mixture with stirring to approximately 100-120°C for 1.5 to 2 hours. The reaction is typically complete within this timeframe.
-
After the reaction is complete, carefully pour the hot reaction mixture into a larger volume of water with stirring.
-
Neutralize the aqueous mixture with an ammonium hydroxide solution. This will precipitate the product.
-
Filter the crude product, wash it with water, and dry it to obtain 2-amino-5-propyl-1,3,4-thiadiazole.
Synthesis of 5-Propyl-1,3,4-thiadiazole-2-thiol: A Dithiocarbazate Cyclization Approach
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is commonly achieved by reacting an acylhydrazide with carbon disulfide in an alkaline medium. This method proceeds through a dithiocarbazate intermediate which then undergoes cyclization.
Mechanistic Rationale
The synthesis begins with the reaction of butyrylhydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol. This forms a potassium dithiocarbazinate salt. Upon heating in the presence of an acid, this intermediate undergoes intramolecular cyclization and dehydration to yield the 5-propyl-1,3,4-thiadiazole-2-thiol. The thiol-thione tautomerism is a key feature of this product.
Caption: Workflow for the synthesis of 5-propyl-1,3,4-thiadiazole-2-thiol.
Detailed Experimental Protocol
The following is a general procedure based on established methods for the synthesis of similar 1,3,4-thiadiazole-2-thiols.[2][3][4]
Materials:
-
Butyrylhydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask.
-
To this solution, add butyrylhydrazide and cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled, stirred mixture.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight.
-
The reaction mixture is then refluxed for a few hours.
-
After cooling, the solvent is typically removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 5-propyl-1,3,4-thiadiazole-2-thiol.
Conclusion
References
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- Young, D. V. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S. Patent and Trademark Office.
- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(15), 8569-8572.
-
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Retrieved from [Link]
- Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles containing isomeric pyridyl and cyclohexyl moieties. European Journal of Chemistry, 3(4), 469-474.
- Sandström, J., & Wennerbeck, I. (1966). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 20, 57-69.
- CN103936692A. (2014). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents.
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 115-125.
-
ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). synthetic procedure for 1,3,4 thiadiazole from acylhydrazide. Retrieved from [Link]
-
Equal moles reaction of thiosemicarbazaide with carbon disulfide in the presence of potassium hydroxide tosynthesis the compound 5-amino-1,3,4-thiadiazole -2- thiol. (n.d.). Retrieved from [Link]
Sources
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. api.dspace.utq.edu.iq [api.dspace.utq.edu.iq]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Safety Operating Guide
1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one proper disposal procedures
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one Disposal Procedures
Part 1: Compound Identification & Hazard Assessment
1.1 Chemical Identity
-
Functional Class: 1,2,3-Thiadiazole derivative; Heterocyclic Ketone.
-
CAS Number: Not widely listed (Treat as Class: 1,2,3-Thiadiazole Derivative ).[2]
-
Structural Context: A 5-membered heterocyclic ring containing nitrogen and sulfur, substituted with a propyl chain and an acetyl group. This class is structurally related to plant defense activators (e.g., Acibenzolar-S-methyl) and pharmaceutical intermediates.[1][2]
1.2 Hazard Profile (Inferred from Structural Analogs) Treat this compound as a High-Potency Bioactive Agent until specific toxicological data proves otherwise.[1][2]
| Hazard Category | Classification | Critical Note for Disposal |
| Physical | Thermally Labile | 1,2,3-Thiadiazoles can decompose with evolution of Nitrogen (N₂) gas upon heating.[1][2] Do not subject to uncontrolled heat or friction. |
| Health | Irritant / Sensitizer | Likely Skin/Eye Irritant (Cat 2).[2] Potential respiratory sensitizer.[2] |
| Environmental | Aquatic Chronic | Thiadiazole derivatives often exhibit high aquatic toxicity (LC50 < 10 mg/L).[2] Zero discharge to drains. |
| Reactivity | Incompatible | Reacts with strong reducing agents (ring cleavage) and strong oxidizers.[2] |
Part 2: Waste Classification & Segregation
Proper segregation is the single most critical step to prevent downstream safety incidents (e.g., unintended thermal decomposition in waste drums).
2.1 Waste Stream Assignment
| Waste Type | Classification Code | Segregation Protocol |
| Pure Substance | Non-Halogenated Organic (S-Containing) | Do NOT mix with oxidizers (Peroxides, Nitric Acid).[1][2] Segregate from halogenated solvents if possible to reduce incineration costs, but prioritize "Sulfur-Containing" label.[2] |
| Solutions (HPLC/Reaction) | Organic Solvent Waste | If dissolved in DCM/Chloroform → Halogenated Waste . If dissolved in MeOH/EtOAc → Non-Halogenated Waste .[2] |
| Solids (Debris) | Hazardous Solid Waste | Contaminated gloves, paper towels, and weigh boats must be double-bagged. |
2.2 Labeling Requirements All waste containers must be labeled immediately upon generation.[2]
-
Constituents: "this compound"[2]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[2]
-
Special Note: "Contains Sulfur - Potential N₂ Gas Evolution on Heating"[1][2]
Part 3: Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Pure Solid / Expired Reagent
Objective: Safe transfer of solid material to waste stream without generating dust or static discharge.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 particulate respirator (if working outside a fume hood).
-
Solvent Dissolution (Recommended):
-
Do not dispose of large quantities (>5g) of dry powder directly into a bulk waste drum to avoid "dust clouds" or static ignition.
-
Protocol: Dissolve the solid in a minimal amount of Acetone or Ethyl Acetate.
-
Transfer the solution to the Liquid Organic Waste container.
-
Why? Solvation mitigates thermal hotspots and ensures the compound is diluted for incineration.
-
-
Container Decontamination:
-
Rinse the original glass vial 3x with Acetone.
-
Add rinsate to the Liquid Waste container.
-
Deface the label on the glass vial and dispose of it in the Glass/Sharps bin (if clean) or Solid Hazardous Waste (if residue remains).
-
Scenario B: Disposal of Reaction Mixtures & Mother Liquors
Objective: Prevent side reactions in the waste container.
-
Quench Check: Ensure no active reagents (e.g., unreacted thionyl chloride, strong bases) remain in the mixture.
-
Test: Take a 1 mL aliquot and add to water. If exotherm/gas evolves, quench the main reaction carefully before disposal.
-
-
pH Adjustment: Adjust pH to neutral (pH 6-8).
-
Reasoning: 1,2,3-Thiadiazoles can degrade in highly acidic or basic media, potentially releasing reactive byproducts.
-
-
Transfer: Pour into the Non-Halogenated Organic Waste carboy (unless halogenated solvents are present).
-
Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing.[1][2]
Scenario C: Spill Cleanup (Small Scale < 100g)
Figure 1: Decision logic for immediate spill response.
Part 4: Final Disposal (Facility Level)
Directive for EHS / Waste Contractor:
-
Requirement: Incinerator must be equipped with a Secondary Combustion Chamber (residence time > 2 seconds at > 1100°C) and a Wet Scrubber .[2]
-
Reasoning:
-
Sulfur Content: Combustion generates Sulfur Dioxide (SO₂), requiring scrubbing to meet emissions standards.
-
Nitrogen Content: Potential for NOx formation; controlled combustion minimizes this.[2]
-
Ring Stability: The thiadiazole ring requires high energy to fully mineralize and prevent the emission of toxic incomplete combustion products (PICs).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1,2,3-Thiadiazole Derivatives. Retrieved from [Link][2]
-
U.S. EPA (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[2] Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
